molecular formula C3H9NO2 B2537174 (S)-1-aminooxy-propan-2-ol CAS No. 291544-39-3

(S)-1-aminooxy-propan-2-ol

Cat. No.: B2537174
CAS No.: 291544-39-3
M. Wt: 91.11
InChI Key: NDJYVTLJWDGQGL-VKHMYHEASA-N
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Description

(S)-1-aminooxy-propan-2-ol is a chiral amino alcohol compound of interest in organic synthesis and pharmaceutical research. It is supplied as its hydrochloride salt (CAS 950595-72-9) with a molecular formula of C3H10ClNO2 and a molecular weight of 127.57 g/mol . The compound requires careful cold-chain storage and handling in an inert atmosphere at 2-8°C to maintain stability . As a chiral building block, this (S)-configured molecule serves as a valuable intermediate for the synthesis of more complex, stereochemically defined compounds. While specific research on this exact molecule is limited, its structure suggests potential applications in creating covalent inhibitors or facilitating bioconjugation reactions. The aminooxy group can specifically react with carbonyl groups (ketones and aldehydes), making it useful for ligation strategies and surface functionalization in biochemistry and material science. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-aminooxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJYVTLJWDGQGL-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CON)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (S)-1-Aminooxy-propan-2-ol as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (S)-1-Aminooxy-propan-2-ol CAS Registry Number: 291544-39-3 (Hydrochloride salt) Role: Chiral Building Block / Hydroxylamine Surrogate

This compound is a specialized chiral intermediate used primarily in the synthesis of pharmaceutical agents, including MEK kinase inhibitors and beta-adrenergic receptor antagonists. Structurally, it consists of a propan-2-ol backbone with an aminooxy (


) moiety at the C1 position and a chiral hydroxyl group at the C2 position.

Distinct from the common reagent 1-amino-2-propanol (isopropanolamine), the inclusion of the oxygen atom in the amino functionality renders this molecule a hydroxylamine derivative. This structural modification significantly alters its nucleophilicity and reactivity profile, making it a critical reagent for oxime ligation chemistries and the construction of complex heterocyclic scaffolds.

Part 1: Physicochemical Characterization

The precise characterization of this compound is essential for stoichiometry in synthetic workflows. Note that this compound is frequently supplied as a hydrochloride salt to enhance stability, as free aminooxy compounds can be prone to oxidation or condensation.

Key Data Table
PropertyValueNotes
IUPAC Name (2S)-1-(aminooxy)propan-2-ol
Common Name (S)-1-Aminooxy-2-propanol
Molecular Formula C₃H₉NO₂ Free Base
Molecular Weight 91.11 g/mol Free Base
Formula (HCl Salt) C₃H₁₀ClNO₂Hydrochloride Salt
MW (HCl Salt) 127.57 g/mol Hydrochloride Salt
CAS Number 291544-39-3 Refers to the HCl salt [1]
Chirality (S)-EnantiomerDerived from (S)-propylene oxide
Boiling Point 85–87 °C @ 20 mmHgExperimental (Free Base) [2]
Physical State Viscous Oil (Free Base) / White Solid (Salt)Hygroscopic
Structural Visualization

The molecule features a 3-carbon chain. The chirality is defined at the C2 position, bearing a hydroxyl group. The C1 position is substituted with the reactive aminooxy group.

G C1 C1 (Methylene) C2 C2 (Chiral Center, S) C1->C2 C3 C3 (Methyl) C2->C3 O_Alc OH (Alcohol) C2->O_Alc (S)-Configuration O_Ether O (Ether Link) O_Ether->C1 N_Amine NH2 (Amino) N_Amine->O_Ether Aminooxy Bond

Figure 1: Connectivity diagram highlighting the aminooxy linkage and the chiral center.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound relies on the regioselective ring opening of (S)-propylene oxide. Direct reaction with hydroxylamine is often non-selective and low-yielding. Therefore, the N-hydroxyphthalimide (NHPI) route is the industry standard, ensuring high enantiomeric purity and regiocontrol.

Synthetic Pathway (The NHPI Route)
  • Nucleophilic Attack: N-Hydroxyphthalimide attacks the less hindered carbon (C1) of (S)-propylene oxide under basic catalysis.

  • Intermediate Formation: Formation of the phthalimide-protected intermediate, (S)-2-(2-hydroxypropoxy)isoindoline-1,3-dione.

  • Deprotection: Hydrazinolysis cleaves the phthalimide group, releasing the free aminooxy amine.

Synthesis Start Starting Material: (S)-Propylene Oxide (CAS: 16088-62-3) Step1 Step 1: Ring Opening (Reflux in Toluene, 3h) Start->Step1 Reagent1 Reagent: N-Hydroxyphthalimide + DIPEA / TBAB Reagent1->Step1 Intermed Intermediate: (S)-N-(2-hydroxypropoxy)phthalimide Step1->Intermed Regioselective Attack at C1 Step2 Step 2: Deprotection (Hydrazine hydrate / MeOH) Intermed->Step2 Final Product: This compound Step2->Final Cleavage of Phthalimide

Figure 2: Synthetic workflow for the production of this compound from chiral epoxide precursors.

Detailed Experimental Protocol

Based on methodologies adapted from Patent JP2011526926A [2].

Step 1: Phthalimide Coupling

  • Setup: In a reactor equipped with a reflux condenser and nitrogen inlet, suspend N-hydroxyphthalimide (1.0 equiv) in toluene (approx. 3-5 volumes).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) and DIPEA (0.05 equiv) to the suspension.

  • Epoxide Addition: Slowly add (S)-(-)-propylene oxide (2.0 equiv) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 3–5 hours. The solution should clarify as the reaction proceeds.

  • Workup: Concentrate in vacuo to yield the crude phthalimide intermediate as a yellow solid. This can be purified via flash chromatography (Ethyl Acetate/Hexane) if high purity is required, though crude is often used in the next step.

Step 2: Hydrazinolysis

  • Solvation: Dissolve the intermediate in Methanol or Ethanol.

  • Cleavage: Add Hydrazine hydrate (1.0–1.2 equiv) dropwise at room temperature.

  • Precipitation: Stir for 12–16 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Isolation: Filter off the precipitate. Concentrate the filtrate.

  • Purification: The residue is typically converted to the HCl salt by treating with HCl in dioxane/ether to yield This compound hydrochloride as a stable solid.

Part 3: Applications in Drug Discovery

Kinase Inhibitor Synthesis

This compound is a validated intermediate in the synthesis of MEK (Mitogen-activated protein kinase kinase) inhibitors. The aminooxy group serves as a critical "hinge" or linker that connects the chiral solubilizing tail (the propanol backbone) to the core heterocyclic scaffold of the drug.

  • Mechanism: The aminooxy group (

    
    ) is a "super-nucleophile" due to the alpha-effect. It reacts rapidly with electrophiles (aldehydes, ketones, activated esters) under mild conditions where normal amines might be sluggish or non-selective.
    
Oxime Ligation (Click Chemistry)

In bioconjugation, this molecule is used to introduce a chiral hydroxyl group via oxime formation.

  • Reaction:

    
    
    
  • Utility: The resulting oxime ether is hydrolytically stable, unlike simple imines, making it ideal for creating stable drug-conjugates or modifying protein surfaces.

Part 4: Handling & Safety Profile

Expertise Warning: While less volatile than lower molecular weight amines, aminooxy compounds possess unique hazards.

  • Genotoxicity: Hydroxylamine derivatives can be mutagenic. Handle with full PPE (gloves, goggles, fume hood).

  • Thermal Stability: The free base is thermally sensitive. Distillation should be performed under high vacuum (<20 mmHg) to keep temperatures below 90°C.

  • Storage: Store as the Hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air and oxidizes over time.

References

  • Chemical Book / ChemScene. (2024). Product Entry: (S)-1-(aminooxy)propan-2-ol hydrochloride (CAS 291544-39-3).[1] Retrieved from

  • Pfizer Inc. (2011). Substituted bicyclic heterocyclic compounds and methods of use. Patent JP2011526926A. (Describes the synthesis of 1-aminooxy-propan-2-ol from propylene oxide and N-hydroxyphthalimide). Retrieved from

  • Santa Cruz Biotechnology. (2024). General properties of Amino-propanol derivatives. (Contextual reference for physical handling). Retrieved from

Sources

Technical Guide: Aqueous Stability and Handling of (S)-1-Aminooxy-propan-2-ol

[1]

Executive Summary

This compound is a bifunctional building block containing a secondary alcohol and a primary alkoxyamine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-effect

In aqueous solution, its stability is binary:

  • Acidic pH (< 4.0): Highly stable. The protonated ammonium form (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) resists oxidation and condensation.
    
  • Neutral/Basic pH (> 6.0): Metastable.[1] The free base is susceptible to oxidative degradation and rapid condensation with trace environmental carbonyls (e.g., acetone, formaldehyde).

Critical Recommendation: Store solid as the hydrochloride salt at -20°C. Prepare aqueous working solutions immediately prior to use in degassed, slightly acidic buffers (pH 4.5–5.[1]0) to maximize half-life.

Part 1: Physicochemical Profile[1]

Chemical Identity[1][2][3][4]
  • IUPAC Name: (2S)-1-(aminooxy)propan-2-ol[1]

  • Functional Class: Alkoxyamine (hydroxylamine ether)[1]

  • Key Reactivity: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Nucleophile (Oxime ligation)
    
  • Stereochemistry: (S)-enantiomer (retained under standard conditions)

The Alpha-Effect and pKa

The adjacent oxygen atom in the aminooxy group possesses lone pairs that overlap with the nitrogen orbitals, raising the ground state energy of the electrons. This phenomenon, known as the


-effect
ParameterValue (Approx.)Implication for Stability
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Conjugate Acid)
4.2 – 4.8Predominantly neutral (reactive) at pH 7.0.
Nucleophilicity High (

amines)
Rapid reaction with electrophiles (impurities).
Redox Potential Susceptible to OxidationIncompatible with strong oxidants (e.g., Periodate).

Part 2: Aqueous Stability Mechanisms[1]

pH-Dependent Stability

The stability of this compound is governed by its protonation state.[1]

  • Protonated State (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    species is electronically deactivated. It does not possess the lone pair required for oxidation or nucleophilic attack. Hydrolytic cleavage of the C-O-N bond is negligible at ambient temperatures, even in strong acid.
  • Free Base State (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  The 
    
    
    species is the active form. It is prone to:
    • Auto-oxidation: Reaction with dissolved oxygen to form radicals, eventually leading to fragmentation.[1]

    • Carbonyl Scavenging: It will "scrub" trace ketones or aldehydes from the buffer or atmosphere (e.g., acetone vapor from cleaning solvents), forming stable oximes.

Degradation Pathways

The primary degradation routes are Condensation (extrinsic) and Oxidation (intrinsic).[1]

DegradationPathwayscluster_legendReaction EnvironmentStartThis compound(Active Free Base)OximeAcetone Oxime Adduct(Stable Impurity)Start->Oxime Fast Nucleophilic Attack(k_cond >> k_ox)RadicalNitroxide RadicalIntermediateStart->Radical Slow Oxidation(pH > 6)AcetoneTrace Acetone(Contaminant)Acetone->OximeOxygenDissolved O2 / OxidantsOxygen->RadicalFragmentFragmentation Products(Aldehydes/Alcohols)Radical->Fragment Decomposition

Figure 1: Primary degradation pathways.[1] Condensation with ubiquitous carbonyls is the fastest mode of failure in non-controlled environments.

Part 3: Experimental Protocols

Self-Validating Stability Assay (HPLC)

Direct quantification of aminooxy compounds by UV is difficult due to weak chromophores. This protocol uses benzaldehyde derivatization to "lock" the aminooxy group into a UV-active oxime, enabling precise quantification of the active species remaining.

Principle: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

Methodology:

  • Reagent Prep: Prepare a 50 mM Benzaldehyde solution in Acetonitrile.

  • Sampling: Aliquot 50 µL of the this compound test solution.

  • Derivatization: Add 200 µL of Benzaldehyde solution. Incubate at RT for 15 minutes.

    • Validation Check: The reaction is quantitative and instant at pH 4-5.[1]

  • Analysis: Inject onto C18 HPLC (Gradient: 5% to 95% ACN in water + 0.1% TFA).

  • Detection: Monitor at 254 nm (Benzaldehyde oxime absorbs strongly).

Storage and Handling Workflow

To maintain >98% purity for critical applications (e.g., ADC conjugation), follow this strict workflow.

HandlingWorkflowStep1STORAGESolid HCl Salt at -20°C(Desiccated, Argon)Step2SOLUBILIZATIONDegassed Water/BufferUse immediatelyStep1->Step2Step3pH ADJUSTMENTKeep pH < 5.0 for holdingAdjust to pH 6.5 only at reaction timeStep2->Step3Step4REACTIONAdd to Carbonyl Target(Aniline catalyst optional)Step3->Step4DecisionIs reaction complete?Step4->DecisionDecision->Step4No (Monitor)QuenchQUENCHAdd excess Acetone(Scavenges unreacted linker)Decision->QuenchYes

Figure 2: Recommended handling workflow to minimize hydrolysis and side-reactions.

Part 4: Quantitative Data Summary

ConditionEstimated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(Half-life)
Dominant Mechanism
Solid (HCl salt), -20°C > 2 yearsNone (Stable)
Aq. Solution, pH 4.0, 25°C > 2 weeksSlow Oxidation
Aq. Solution, pH 7.4, 25°C 24 - 48 hoursAuto-oxidation / Condensation
Aq. Solution + Acetone (trace) < 1 hourOxime formation (Scavenging)
Aq. Solution + Periodate < 5 minutesRapid Oxidative Cleavage

Note on Stereochemistry: The (S)-configuration at the C2 position is stable.[1] The conditions required to racemize a secondary alcohol (strong base/heat or redox cycling) are destructive to the aminooxy group first. Therefore, chiral integrity is maintained as long as the chemical integrity of the aminooxy group is preserved.

References

  • Sigma-Aldrich. 1-(Aminooxy)propan-2-ol hydrochloride Product Sheet. (CAS 950595-72-9).[1][2]

  • BroadPharm. Protocol for PEG Aminooxy and Oxime Ligation. (2022).[1][3] Detailed kinetics of aminooxy-aldehyde reactions and pH dependence.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Demonstrates superior stability of oximes vs hydrazones). [1]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. (Discusses aniline catalysis and pKa effects). [1]

  • PubChem. 1-Amino-3-(aminooxy)propan-2-ol Compound Summary. (Structural confirmation and related aminooxy alcohol properties).

Safety data sheet (SDS) for 1-aminooxy-propan-2-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 1-(Aminooxy)propan-2-ol Hydrochloride

Part 1: Executive Summary

Context & Utility: 1-(Aminooxy)propan-2-ol hydrochloride (CAS: 950595-72-9) is a specialized alkoxyamine building block primarily employed in bioconjugation and glycobiology . Its core utility lies in the chemoselective reaction of the aminooxy group (


) with aldehydes and ketones to form stable oxime ethers . Unlike dynamic Schiff bases formed by simple amines, oxime ethers are hydrolytically stable, making this compound critical for labeling reducing sugars, synthesizing drug conjugates, and stabilizing carbonyl-containing intermediates.

Safety Profile Overview: While valuable, this compound presents a distinct hazard profile combining chemical instability (hygroscopic, potential flammability) with biological toxicity (irritant, potential sensitizer). Unlike simple aliphatic amines, the N-O bond confers unique reactivity that requires specific handling protocols to prevent degradation and ensure operator safety. This guide moves beyond the standard SDS to provide a researcher-centric operational framework.

Part 2: Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name 1-(Aminooxy)propan-2-ol hydrochloride
CAS Number 950595-72-9
Molecular Formula

(

)
Molecular Weight 127.57 g/mol
Structure

Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Storage Condition Hygroscopic . Store at 2-8°C under inert atmosphere (

or

).

Part 3: Hazard Architecture & Toxicology

3.1 GHS Classification & Causality The following hazards are intrinsic to the alkoxyamine functionality and the hydrochloride salt form:

  • Skin & Eye Irritation (Category 2/2A - H315, H319): The hydrolysis of the HCl salt generates localized acidity (

    
     in solution). Furthermore, the aminooxy moiety is a potent nucleophile capable of reacting with biological carbonyls in tissue, leading to inflammation.
    
  • Flammable Solid (Category 2 - H228): Critical Note: Unlike many inorganic salts, organic alkoxyamine salts can possess high energy N-O bonds. In the presence of heat or friction, they can support combustion.

  • Specific Target Organ Toxicity (STOT-SE 3 - H335): Inhalation of dust triggers respiratory tract irritation due to the acidic nature of the salt.

3.2 The "Hidden" Hazard: Sensitization Expert Insight: While not always explicitly flagged in preliminary SDS data due to low testing volume, hydroxylamine derivatives (


) are structural alerts for skin sensitization . Researchers should treat this compound as a potential sensitizer (Read-across from Hydroxylamine HCl), employing barrier protection to prevent immune system priming.

Part 4: Operational Safety & Handling Protocol

4.1 The Hygroscopic Challenge This compound rapidly absorbs atmospheric moisture, which hydrolyzes the salt and degrades the sensitive N-O bond. Handling requires a strict "Dry Chain of Custody."

4.2 Standard Operating Procedure (SOP)

Step 1: Preparation

  • PPE: Nitrile gloves (double-gloved recommended), wrap-around safety goggles, lab coat, and closed-toe shoes.

  • Environment: All open-container manipulations must occur in a Chemical Fume Hood or Glove Box .

Step 2: Weighing & Transfer

  • Preferred: Weigh inside a nitrogen-filled glove box.

  • Alternative: If using a fume hood, allow the container to equilibrate to room temperature before opening (prevents condensation). Use a pre-dried spatula. Limit air exposure to <60 seconds.

Step 3: Reaction Setup

  • Dissolve immediately in the reaction solvent (e.g., dry Methanol or buffer).

  • Avoid: Do not mix with strong oxidizing agents or ketones/aldehydes intended for storage (reaction will occur immediately).

4.3 Handling Decision Logic (Visualization)

HandlingProtocol Start Start: Reagent Retrieval CheckSeal Check Container Seal & Temp Equillibration Start->CheckSeal IsGloveBox Is Glove Box Available? CheckSeal->IsGloveBox GB_Yes Transfer to Glove Box (Inert Atm) IsGloveBox->GB_Yes Yes GB_No Transfer to Fume Hood IsGloveBox->GB_No No Weigh_GB Weigh Aliquot GB_Yes->Weigh_GB Seal_GB Reseal under N2/Ar Weigh_GB->Seal_GB Use Immediate Dissolution in Solvent Seal_GB->Use PreDry Flush Headspace with N2 Before Opening GB_No->PreDry RapidWeigh Rapid Weighing (<1 min) PreDry->RapidWeigh PurgeSeal Purge Headspace & Seal with Parafilm RapidWeigh->PurgeSeal PurgeSeal->Use

Figure 1: Decision matrix for maintaining reagent integrity during handling. The "Glove Box" route is preferred to prevent hydrolysis.

Part 5: Emergency Response Architecture

5.1 Fire Fighting Measures

  • Class: Flammable Solid.

  • Media: Water spray, Alcohol-resistant foam, Dry chemical.

  • Warning: Combustion produces toxic gases: Nitrogen Oxides (

    
    )  and Hydrogen Chloride (
    
    
    
    )
    . Firefighters must wear SCBA.[1]

5.2 Accidental Release (Spill)

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Protect: Don full PPE including respiratory protection (P95/N95 mask) if dust is present.

  • Neutralize: Do not sweep dry dust (static risk). Cover with wet paper towels or inert absorbent (sand) to dampen.

  • Clean: Scoop into a hazardous waste container. Wipe surface with a dilute sodium bicarbonate solution to neutralize residual acidity.

5.3 Exposure Response Workflow

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhalation Inhalation Type->Inhalation Action_Eye Rinse 15 min Lift Eyelids Eye->Action_Eye Action_Skin Remove Clothing Wash Soap/Water Skin->Action_Skin Action_Inhal Fresh Air Support Breathing Inhalation->Action_Inhal Medical Seek Medical Attention (Show SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Figure 2: Immediate response protocols for different exposure routes.[2] Rapid irrigation is critical for eye exposure due to the acidic nature of the salt.

Part 6: Storage & Stability

To ensure the reproducibility of bioconjugation experiments, strict adherence to storage conditions is required:

  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Inert gas (Nitrogen or Argon). The compound oxidizes slowly in air.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Secondary containment with desiccant is recommended.

  • Shelf Life: 12–24 months if seal remains unbroken. Yellowing indicates decomposition (oxidation of the amine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 950595-72-9, 1-(Aminooxy)propan-2-ol hydrochloride. Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0661 - Hydroxylamine (Read-across for toxicity). Retrieved from [Link]

Sources

Synonyms for (S)-1-aminooxy-propan-2-ol in literature

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Nomenclature, and Application in Bioconjugation

Executive Summary

(S)-1-Aminooxy-propan-2-ol is a specialized chiral building block characterized by the presence of an aminooxy group (


)  and a secondary alcohol. Unlike simple amines, the aminooxy moiety exhibits enhanced nucleophilicity toward carbonyls (the alpha-effect) while maintaining resistance to many metabolic degradation pathways.

This guide serves as a technical reference for researchers utilizing this compound in oxime ligation , glycoconjugate synthesis , and fragment-based drug discovery .

Nomenclature & Chemical Identity

Precise nomenclature is critical when sourcing or documenting this compound, as "aminooxy" derivatives are often confused with "amino" alcohols.

Synonym Verification Table
CategoryIdentifier / NameContext
Primary Name This compound Standard Chemical Name
IUPAC Name (2S)-1-(aminooxy)propan-2-olOfficial IUPAC Nomenclature
Alt. Chemical Name (S)-O-(2-Hydroxypropyl)hydroxylamine Emphasizes hydroxylamine ether structure
Alt. Chemical Name 1-[(Aminooxy)methyl]ethanolStructural description
CAS Registry 739355-10-3 Free base (Specific Isomer)
CAS Registry 291544-39-3Hydrochloride Salt (S-Isomer)
CAS Registry 950595-72-9Hydrochloride Salt (Racemic)
SMILES CCONUseful for cheminformatics
InChI Key YZYUSDXDWKOENV-VKHMYHEASA-NIsomer specific key

Synthesis Protocol: The Phthalimide Route

Direct alkylation of hydroxylamine is prone to over-alkylation (N- vs. O-alkylation). The industry-standard protocol utilizes N-Hydroxyphthalimide (NHPI) as a masked hydroxylamine equivalent, ensuring exclusive O-alkylation and high enantiomeric purity.

Methodology: Ring Opening of (S)-Propylene Oxide

Reaction Logic:

  • Nucleophilic Attack: The N-hydroxyphthalimide anion attacks the less hindered carbon of (S)-propylene oxide.

  • Deprotection: Hydrazinolysis cleaves the phthalimide group, releasing the free aminooxy amine.

Step-by-Step Protocol

Step 1: Synthesis of Phthalimide Intermediate

  • Reagents: N-Hydroxyphthalimide (1.0 eq), (S)-Propylene Oxide (1.2 eq), Triethylamine (catalytic), in DMF or Acetonitrile.

  • Conditions: Heat to 60–70°C for 12–18 hours.

  • Checkpoint (Self-Validating): Monitor TLC for the disappearance of NHPI. The formation of the intermediate N-(2-hydroxypropoxy)phthalimide is indicated by a new spot with lower polarity than NHPI.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water (to remove unreacted NHPI/base), dry over MgSO4, and concentrate.

Step 2: Hydrazinolysis (Deprotection)

  • Reagents: Phthalimide intermediate (from Step 1) dissolved in Ethanol/DCM (1:1). Add Hydrazine monohydrate (1.5 eq).

  • Conditions: Stir at room temperature for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Filtration: Filter off the solid phthalhydrazide byproduct.

  • Purification: Concentrate the filtrate. The residue is often an oil. For high purity, convert to the HCl salt by adding 1M HCl in dioxane and precipitating with ether.

Yield: Typically 75–85% overall.

Visualization: Synthesis & Mechanism

The following diagrams illustrate the synthesis pathway and the mechanism of its primary application: Oxime Ligation.

SynthesisPathway Start (S)-Propylene Oxide (Chiral Epoxide) Inter Intermediate: N-(2-hydroxypropoxy)phthalimide Start->Inter Ring Opening (Base cat., 60°C) Reagent1 N-Hydroxyphthalimide (NHPI) Reagent1->Inter Nucleophile Product Product: This compound Inter->Product Deprotection (Hydrazinolysis) Byprod Byproduct: Phthalhydrazide Inter->Byprod Reagent2 Hydrazine (N2H4) Reagent2->Product

Figure 1: Chemo-enzymatic synthesis pathway ensuring retention of stereochemistry.

OximeLigation Aminooxy This compound (Nucleophile) Hemiaminal Tetrahedral Hemiaminal Intermediate Aminooxy->Hemiaminal pH 4.5, Aniline Cat. Ketone Target Ketone/Aldehyde (Electrophile) Ketone->Hemiaminal pH 4.5, Aniline Cat. Oxime Stable Oxime Ether (Conjugate) Hemiaminal->Oxime - H2O (Dehydration)

Figure 2: Mechanism of Oxime Ligation. The aminooxy group reacts chemoselectively with carbonyls.[1][2][3]

Applications in Drug Development

A. Bio-Orthogonal "Click" Chemistry (Oxime Ligation)

This compound is a superior reagent for oxime ligation compared to simple hydroxylamine.

  • Why use it? The adjacent hydroxyl group (

    
    ) increases water solubility of the resulting conjugate, which is critical when labeling hydrophobic peptides or drugs.
    
  • Mechanism: The aminooxy group reacts with aldehydes or ketones to form an oxime ether .[2] This bond is hydrolytically stable (unlike imines) and forms under mild, aqueous conditions (pH 4–6).

  • Catalysis: The reaction is significantly accelerated by aniline or m-phenylenediamine , which form a reactive Schiff base intermediate with the ketone before transimination by the aminooxy group.

B. Proximal Hydroxyl Effect

In medicinal chemistry, the (S)-2-hydroxyl group acts as a hydrogen bond donor/acceptor , often mimicking the transition state of hydrolysis reactions or improving the binding affinity of the molecule in a receptor pocket (e.g., Beta-adrenergic receptors often require a specific hydroxyl stereochemistry for binding).

Safety & Handling (E-E-A-T)

  • Reactivity: Aminooxy compounds are potent nucleophiles. Do not store in acetone or ketone-containing solvents, as they will spontaneously react to form oximes.

  • Stability: The free base is prone to oxidation. Store as the Hydrochloride (HCl) salt under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

  • Hazards:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

References

  • Sigma-Aldrich. 1-(Aminooxy)propan-2-ol hydrochloride Product Sheet.Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[1] Angewandte Chemie International Edition. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[1][3][5] Link

  • PubChem. Compound Summary: 1-(Aminooxy)propan-2-ol.[6] National Library of Medicine. Link

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical Approaches to Perturb, Profile, and Perceive Glycans. Accounts of Chemical Research. Link

Sources

Methodological & Application

Application Note: High-Efficiency Oxime Ligation using (S)-1-aminooxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The oxime ligation—the condensation of an aminooxy group (


) with an aldehyde or ketone—is a cornerstone of bio-orthogonal chemistry.[1] It offers high chemoselectivity and hydrolytic stability superior to hydrazones.

This guide focuses on the specific application of (S)-1-aminooxy-propan-2-ol . Unlike simple alkyl aminooxy reagents, this molecule incorporates a proximal hydroxyl group at the C2 position.

Why this molecule?

  • Solubility Enhancement: The secondary hydroxyl group increases the hydrophilicity of the resulting conjugate. In Antibody-Drug Conjugates (ADCs) or lipophilic peptide labeling, this is critical to prevent aggregation and improve pharmacokinetics.

  • Stereochemical Control: Using the pure (S)-enantiomer prevents the formation of diastereomeric mixtures when conjugating to chiral biomolecules (proteins/peptides), ensuring a single, sharp peak during HPLC/LC-MS analysis.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbon of the aldehyde/ketone. While thermodynamically favored, the reaction is kinetically slow at neutral pH due to the slow dehydration of the tetrahedral intermediate.

The Catalytic Role of Aniline: To achieve efficient ligation at physiological concentrations, nucleophilic catalysis (using aniline or


-phenylenediamine) is required. The catalyst forms a highly reactive Schiff base (imine) intermediate with the aldehyde, which is more susceptible to transimination by the aminooxy group than the parent aldehyde.
Reaction Pathway Diagram

OximeLigation Figure 1: Nucleophilic catalysis mechanism of oxime ligation. Aldehyde Target Aldehyde (Protein-CHO) Imine Protonated Imine Intermediate Aldehyde->Imine 1. Nucleophilic Attack (Fast) Aniline Catalyst (Aniline/mPDA) Aniline->Imine Catalysis Product Stable Oxime Conjugate Imine->Product 2. Transimination (Rate Limiting Step) Water H2O Imine->Water Dehydration Linker (S)-1-aminooxy- propan-2-ol Linker->Product Product->Aniline Catalyst Release

[1][2]

Experimental Protocol

Reagents & Materials
  • Ligand: this compound (often supplied as HCl salt).

  • Target: Aldehyde/Ketone-functionalized biomolecule (e.g., N-terminal oxidized protein, formylglycine-antibody, or glycan-oxidized antibody).

  • Catalyst: Aniline (Standard) or

    
    -Phenylenediamine (mPDA - High Potency).
    
  • Buffer: 100 mM Sodium Acetate (NaOAc), pH 4.5.

  • Quench: Acetone or excess aldehyde.[2]

Buffer Preparation (Critical)

The reaction optimum is pH 4.5 – 5.0 .

  • Why? At pH < 4, the aminooxy group (

    
    ) becomes protonated (
    
    
    
    ) and loses nucleophilicity. At pH > 6, the dehydration step (proton-catalyzed) becomes rate-limiting.
  • Recipe: Mix 100 mM Acetic Acid and 100 mM Sodium Acetate to achieve pH 4.5.

Step-by-Step Ligation Workflow
Step 1: Substrate Preparation

Ensure the target biomolecule is in a buffer compatible with pH adjustment (e.g., water, PBS). Avoid amine-containing buffers (Tris) if they were used during an upstream aldehyde-generation step involving periodate, although they are generally inert to oxime ligation itself.

Step 2: Catalyst Addition

Add Aniline to the reaction mixture.[2]

  • Standard: Add Aniline to a final concentration of 10 – 100 mM .

  • High-Efficiency: For sterically hindered ketones or low-concentration targets (< 5 µM), use mPDA (10 – 50 mM) .

Step 3: Ligand Addition

Add this compound.

  • Ratio: Use 10 – 50 equivalents relative to the aldehyde groups.

  • Note: Because the ligand is small and hydrophilic, excess is easily removed later. High equivalents drive the equilibrium to completion (Le Chatelier's principle).

Step 4: Incubation
  • Conditions: Incubate at 25°C (Room Temp) for 2 – 16 hours .

  • Optimization: For proteins sensitive to degradation, incubate at 4°C for 24 hours.

Step 5: Purification

Remove excess ligand and catalyst.

  • Methods: Size-exclusion chromatography (SEC), PD-10 desalting columns, or extensive dialysis against PBS (pH 7.4).

  • Validation: The oxime bond is stable at pH 7.4.

Workflow Diagram

Workflow Figure 2: Standard Operating Procedure for Oxime Ligation Start Start: Aldehyde-Tagged Biomolecule Buffer Buffer Exchange (100mM NaOAc, pH 4.5) Start->Buffer Mix Add Catalyst (100mM Aniline) + Ligand (20-50 eq) Buffer->Mix Incubate Incubate (RT, 4-16 Hours) Mix->Incubate Purify Desalting / Dialysis (Remove excess ligand) Incubate->Purify QC QC: LC-MS / SDS-PAGE Purify->QC

Optimization & Troubleshooting Guide

Key Parameters Table
ParameterRecommended RangeImpact of Deviation
pH 4.5 – 5.0< 4.0: Ligand protonation (reaction stops). > 6.0: Slow dehydration (reaction slows drastically).
Catalyst 10 – 100 mMToo Low: Incomplete conversion. Too High: Protein precipitation (Aniline is hydrophobic).
Ligand Excess 20x – 50xToo Low: Slow kinetics (Second order reaction).
Temperature 4°C – 37°CHigh: Faster rate, risk of protein denaturation.
Troubleshooting Common Issues

Issue 1: Incomplete Ligation (Yield < 50%)

  • Cause: pH drift. As the reaction proceeds or if the protein was in a strong buffer, the pH might be > 5.5.

  • Solution: Verify pH after mixing reagents. Use m-phenylenediamine (mPDA) instead of aniline; it is up to 15x more efficient at neutral pH [1].

Issue 2: Protein Precipitation

  • Cause: High concentration of Aniline (hydrophobic) or pH is near the protein's pI.

  • Solution: Reduce Aniline to 10 mM. Add 10-20% DMSO or glycerol to solubilize.

Issue 3: Double Peaks in HPLC

  • Cause: Syn/Anti isomerism of the oxime bond OR diastereomers if using racemic ligand.

  • Solution: Using This compound eliminates diastereomers. Syn/anti isomers are intrinsic to oximes but often resolve into a single peak at higher temperatures or specific gradients.

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Rashidian, M., et al. (2013). Kinetics of aniline-catalyzed oxime ligation... Bioconjugate Chemistry, 24(3), 333-342. Link

  • Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-scaffold constructs.[1] RSC Advances. Link

Sources

Advanced Protocol: Aminooxy-Aldehyde/Ketone Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aminooxy Click Chemistry with Aldehydes and Ketones Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Aminooxy chemistry (oxime ligation) represents a cornerstone of chemoselective bioconjugation, distinguished by its superior hydrolytic stability compared to hydrazone linkages.[1] While traditional imine chemistries are reversible and labile, the reaction between an aminooxy group (


) and a carbonyl (aldehyde/ketone) yields an oxime (

) that is thermodynamically stable and kinetically inert at physiological pH.

This guide details the mechanistic underpinnings and optimized protocols for oxime ligation, specifically focusing on nucleophilic catalysis (using aniline and


-phenylenediamine) to overcome the inherent slow kinetics of the reaction at neutral pH. These methods are critical for the development of Antibody-Drug Conjugates (ADCs), protein PEGylation, and synthetic vaccines.

Mechanism of Action: The Catalytic Advantage

The Kinetic Bottleneck

The formation of an oxime is an acid-catalyzed condensation. At neutral pH (7.0), the reaction is sluggish (


) because the carbonyl carbon is not sufficiently electrophilic, and the protonation required for the dehydration step is slow. Lowering the pH to 4.5 accelerates the reaction but may compromise protein structural integrity.
Nucleophilic Catalysis (The "Transimination" Pathway)

To enable rapid conjugation at physiological pH, nucleophilic catalysts such as Aniline or


-Phenylenediamine (mPDA)  are employed.
  • Schiff Base Formation: The catalyst (aniline) reacts rapidly with the aldehyde to form a protonated Schiff base intermediate.

  • Activation: This intermediate is significantly more electrophilic than the native carbonyl.

  • Transimination: The aminooxy nucleophile attacks the Schiff base, displacing the aniline and forming the stable oxime product.

Expert Insight:mPDA is often superior to aniline, offering rate enhancements up to 15-fold higher than aniline due to the "alpha-effect" and better aqueous solubility, allowing for higher effective concentrations without precipitation [1, 2].

Mechanistic Visualization

OximeMechanism Aldehyde Aldehyde/Ketone (R-C=O) SchiffBase Activated Schiff Base (Intermediate) Aldehyde->SchiffBase Fast Attack (k1) Aniline Catalyst (Aniline/mPDA) Aniline->SchiffBase SchiffBase->Aniline Catalyst Recycled Oxime Stable Oxime (R-C=N-O-R') SchiffBase->Oxime Transimination (k2 >> k_uncat) Water H2O SchiffBase->Water Aminooxy Aminooxy Tag (R'-O-NH2) Aminooxy->Oxime

Figure 1: The catalytic cycle of aniline-mediated oxime ligation. The catalyst activates the carbonyl, facilitating a rapid transimination event that bypasses the slow direct attack.

Comparative Analysis: Stability & Efficiency

The choice of conjugation chemistry dictates the shelf-life and in vivo efficacy of the bioconjugate.

ParameterHydrazone LinkageOxime Linkage
Structure ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Hydrolytic Stability Low (Reversible at pH < 6)High (Stable at pH 2-9)
Hydrolysis Rate (

)


(approx.[2][3][4][5][6][7][8][9] 1000x slower) [3]
Formation Rate (pH 7) ModerateSlow (Requires catalysis)
Primary Application Controlled Drug Release (pH sensitive)Permanent Labeling (ADCs, Imaging)

Experimental Protocols

Protocol A: Standard Aniline-Catalyzed Ligation (General Purpose)

Best for: Peptides, small proteins, and robust substrates.

Materials:

  • Buffer: 100 mM Sodium Phosphate or Citrate, pH 6.0 - 7.0.

  • Catalyst: Aniline (Pure liquid, store in dark). Prepare 1M stock in water/DMSO immediately before use.

  • Aminooxy Reagent: Dissolved in water or DMSO (10-50 mM stock).

Procedure:

  • Preparation: Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 10–100 µM.

  • Catalyst Addition: Add Aniline stock to a final concentration of 100 mM .

    • Note: If protein precipitation is observed, lower aniline to 10 mM and extend reaction time.

  • Ligation: Add the Aminooxy ligand (5–10 molar equivalents relative to the biomolecule).

  • Incubation: Incubate at 25°C for 2–4 hours.

    • Optimization: For ketones (less reactive than aldehydes), incubate for 12–24 hours or increase temperature to 37°C if stability permits.

  • Quenching & Purification: Remove excess aniline and unreacted ligand via Desalting Column (e.g., PD-10) or Dialysis against PBS.

Protocol B: High-Efficiency mPDA-Catalyzed Ligation

Best for: Low-concentration targets, expensive ligands, or sensitive proteins.

Rationale:


-Phenylenediamine (mPDA) is a "super-nucleophile" catalyst that is effective at lower concentrations (10 mM) than aniline [1, 4].

Procedure:

  • Buffer: PBS pH 7.4.

  • Catalyst: Add mPDA to a final concentration of 10 mM .

  • Reaction: Add Aminooxy ligand (2–5 equivalents).

  • Incubation: 1–2 hours at Room Temperature.

  • Purification: Gel filtration or centrifugal filtration (MWCO).

Protocol C: Glycoprotein Labeling via Periodate Oxidation

Best for: Antibodies (IgG) and glycosylated proteins.

Workflow Visualization:

Workflow Step1 1. Oxidation (NaIO4, 30 min, 4°C) Step2 2. Quench & Clean (Remove NaIO4) Step1->Step2 Step3 3. Ligation (Aminooxy-Tag + Catalyst) Step2->Step3 Step4 4. Purification (SEC / Dialysis) Step3->Step4

Figure 2: Step-by-step workflow for site-specific labeling of glycoproteins.

Detailed Steps:

  • Oxidation: Incubate IgG (1-5 mg/mL) with 10 mM Sodium Periodate (NaIO

    
    )  in acetate buffer (pH 5.5) for 30 minutes on ice. This converts vicinal diols on glycans to aldehydes.
    
  • Quenching: Add glycerol (100 mM) to quench residual periodate.

  • Buffer Exchange: Rapidly exchange into Reaction Buffer (PBS pH 7.0) using a spin column to remove periodate (which can oxidize the aminooxy group).

  • Conjugation: Proceed immediately with Protocol A or B (Aniline/mPDA catalysis).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation High Aniline concentration or hydrophobic ligand.Switch to mPDA (10 mM) ; Add 5-10% glycerol or DMSO; Lower protein concentration.
Low Yield Ketone steric hindrance or oxidation of aminooxy group.Increase catalyst to 100 mM; Increase temp to 37°C; Ensure fresh NaIO

removal.
Slow Kinetics pH too high (uncatalyzed) or too low (catalyst protonated).Adjust pH to 4.5 (uncatalyzed) or 6.5-7.0 (catalyzed) .
Side Reactions Non-specific Schiff base formation with Lysines.These are reversible.[9] Perform a final wash/dialysis at slightly acidic pH (5.5) to hydrolyze transient Lys-imines while retaining the stable Oxime.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006).[10] Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition. Link

  • Dirksen, A., & Dawson, P. E. (2008).[5] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[2][5][11][12] Bioconjugate Chemistry. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. Link

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[2][5][11][12] Journal of the American Chemical Society.[12] Link

  • Agard, N. J., & Prescher, J. A. (2009). Chemical approaches to perturb, profile, and perceive glycans. Nature Chemical Biology. Link

Sources

Derivatization of carbonyls with (S)-1-aminooxy-propan-2-ol for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Enantioseparation of Volatile Carbonyls via (S)-1-Aminooxy-propan-2-ol Derivatization

Executive Summary

This application note details a robust protocol for the indirect enantioseparation of chiral ketones and aldehydes using This compound (also referred to as (S)-O-(2-hydroxypropyl)hydroxylamine).[1] Unlike direct chiral chromatography, which requires expensive and specialized cyclodextrin-based columns, this method utilizes a Chiral Derivatizing Agent (CDA) to convert enantiomeric carbonyls into diastereomeric oximes. These diastereomers possess distinct physicochemical properties, allowing for baseline resolution on standard achiral GC stationary phases (e.g., 5% phenyl-methylpolysiloxane).

Key Benefits:

  • Cost-Efficiency: Enables chiral analysis using standard DB-5ms or HP-5ms columns.[1]

  • Enhanced Sensitivity: The introduction of the nitrogen-containing moiety improves ionization efficiency in EI-MS.[1]

  • Versatility: Applicable to volatile pheromones, metabolic markers, and flavor/fragrance compounds.

Scientific Mechanism & Rationale

The core principle of this method is Diastereomeric Resolution .

  • The Challenge: Enantiomers (e.g., (R)- and (S)-ketones) have identical boiling points and polarities, making them inseparable on achiral GC columns.

  • The Solution: Reaction with an optically pure reagent, this compound (

    
    ).[1]
    
  • The Reaction (Oximation): The aminooxy group attacks the carbonyl carbon, forming an oxime linkage.

    • (R)-Ketone + (S)-Reagent

      
      (R,S)-Oxime [1]
      
    • (S)-Ketone + (S)-Reagent

      
      (S,S)-Oxime [1]
      
  • The Result: The (R,S) and (S,S) products are diastereomers.[2] They possess different internal energies and steric arrangements, resulting in different retention times on achiral stationary phases.

  • Secondary Derivatization: The reagent contains a free hydroxyl group (

    
    ) on the propyl chain. To prevent peak tailing and thermal degradation, this group is silylated using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) prior to injection.[1]
    
Reaction Pathway Diagram

ReactionPathway Substrate Chiral Carbonyl (R/S Mixture) Intermediate Diastereomeric Oximes (R,S) and (S,S) (Polar -OH group present) Substrate->Intermediate Step 1: Oximation (Pyridine, 60°C) Reagent This compound (Chiral Reagent) Reagent->Intermediate FinalProduct Silylated Diastereomers (Volatile & Stable) Ready for GC-MS Intermediate->FinalProduct Step 2: TMS Capping (MSTFA, 60°C) Silylation MSTFA Reagent (Silylation) Silylation->FinalProduct

Figure 1: Two-step derivatization pathway converting enantiomeric carbonyls into separable silylated diastereomers.

Experimental Protocol

Safety Warning: Pyridine is toxic and flammable. MSTFA is moisture-sensitive.[1] Perform all steps in a fume hood.

Materials & Reagents
  • This compound hydrochloride: (Custom synthesis or commercial chiral source, >98% ee).[1]

  • Pyridine: Anhydrous, 99.8%.

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (with 1% TMCS catalyst).[1]

  • Internal Standard: Dodecane or a deuterated analog of the target ketone.

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

Step-by-Step Methodology

Step 1: Oximation (Chiral Tagging)

  • Sample Preparation: Dissolve 1–5 mg of the target sample (oil, extract, or API) in 100 µL of anhydrous pyridine in a 2 mL GC vial.

  • Reagent Addition: Add 200 µL of a 20 mg/mL solution of This compound hydrochloride in pyridine.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds.[1] Incubate at 60°C for 45 minutes on a heating block.

    • Note: The pyridine acts as both solvent and acid scavenger for the HCl salt.

    • Checkpoint: Ensure the solution remains clear. Turbidity indicates moisture contamination.[1]

Step 2: Silylation (Volatility Enhancement)

  • Evaporation (Optional but Recommended): If pyridine volume is too high, evaporate under a gentle stream of nitrogen to near dryness (do not over-dry). Re-dissolve in 50 µL pyridine.

  • Silylation: Add 50 µL of MSTFA .

  • Incubation: Vortex and heat at 60°C for 30 minutes .

    • Mechanism:[1][3] This converts the free hydroxyl group on the derivatizing agent (and any in the sample) to a Trimethylsilyl (TMS) ether.

  • Dilution: Dilute with 200–500 µL of anhydrous hexane or dichloromethane.

  • Analysis: Transfer to an autosampler vial for immediate GC-MS injection.

Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis S1 Dissolve Sample (Pyridine) S2 Add Chiral Reagent ((S)-AOPO) S1->S2 D1 Heat 60°C / 45 min (Oximation) S2->D1 D2 Add MSTFA Heat 60°C / 30 min D1->D2 A1 GC-MS Injection (Splitless/Split) D2->A1 A2 Data Processing (EIC Extraction) A1->A2

Figure 2: Operational workflow for sample preparation and analysis.

GC-MS Parameters & Data Interpretation

Instrument Configuration
ParameterSetting
Column Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, Constant Flow (1.0 mL/min)
Inlet Temp 250°C
Injection 1 µL, Split 1:10 (or Splitless for trace analysis)
Oven Program 60°C (1 min)

10°C/min

280°C (5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range m/z 40–500
Data Analysis Guide

When analyzing the chromatogram, you will observe two distinct peaks for a racemic ketone sample.

  • Peak 1: (R,S)-Diastereomer (or S,S depending on elution order).

  • Peak 2: (S,S)-Diastereomer.

  • Mass Spectrum: Both peaks will have nearly identical mass spectra.[1][4]

    • Characteristic Ions: Look for the molecular ion

      
      .[4]
      
    • Fragment Ions: A strong fragment at [M-15] (loss of methyl from TMS) and m/z 73 (TMS group) is typical.

    • Nitrogen Rule: Since the derivative contains one nitrogen atom (from the aminooxy group), the molecular ion will have an odd mass number (assuming the ketone contains only C, H, O).

Resolution Calculation (


): 


Target

for baseline separation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Peaks Observed Moisture in reagents quenched the silylation.[1]Use fresh, anhydrous pyridine and a new bottle of MSTFA.
Single Peak (No Resolution) Reagent racemization or poor column efficiency.Ensure reagent is optically pure (>98% ee).[1] Lower the GC oven ramp rate to 2°C/min around the elution time.
Tailing Peaks Incomplete silylation of the -OH group.[1]Increase MSTFA reaction time or temperature (e.g., 70°C). Check inlet liner activity.
Extra Peaks Syn/Anti isomerism of the oxime C=N bond.Oximes can form geometric isomers (syn/anti).[1] If 4 peaks appear (2 pairs), sum the areas of the syn/anti pairs for each enantiomer.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

  • König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.[1] (Discusses general principles of amine/aminooxy derivatization).

  • Sigma-Aldrich. (2023).[1] Derivatization Guide for GC-MS. Link

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization for gas chromatography–mass spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] (Critical for troubleshooting the MSTFA step).

Sources

Application Note & Protocol: Synthesis of Chiral Oxime Ligands from (S)-1-Aminooxy-propan-2-ol for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of chiral oxime ligands derived from (S)-1-aminooxy-propan-2-ol. Chiral oxime ligands are a versatile class of compounds that have garnered significant attention in the field of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development.[1][2] The inherent chirality and tunable steric and electronic properties of these ligands make them highly effective in controlling the stereochemical outcome of a wide range of chemical transformations.[2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of Chiral Oxime Ligands

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds.[3] The synthesis of enantiomerically pure molecules is therefore a critical objective in drug discovery and development.[4] Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce a desired enantiomer, has emerged as a powerful tool to achieve this goal.[2] The efficacy of an asymmetric catalyst is largely dependent on the design of the chiral ligand, which coordinates to a metal center and creates a chiral environment that directs the stereochemical course of the reaction.[2][5]

Oxime-based ligands, formed through the condensation of an aminooxy compound with a carbonyl group, offer several advantages.[6][7] The oximation reaction is highly chemoselective and proceeds under mild conditions, allowing for the straightforward synthesis of a diverse library of ligands.[6] The resulting oxime linkage is robust, providing stability to the ligand-metal complex.[6] Furthermore, the structural and electronic properties of oxime ligands can be readily modified by varying the carbonyl precursor, enabling fine-tuning of the catalyst's reactivity and selectivity.[7]

This compound is a particularly attractive building block for the synthesis of chiral oxime ligands. It possesses a stereogenic center and a hydroxyl group that can participate in secondary interactions, such as hydrogen bonding, with the substrate or metal center, further enhancing stereocontrol.

Synthesis of Chiral Oxime Ligands from this compound

The synthesis of chiral oxime ligands from this compound is a straightforward two-step process, beginning with the synthesis of the chiral aminooxy alcohol followed by its condensation with a suitable carbonyl compound.

Synthesis of this compound

While this compound can be commercially available, its synthesis from readily available precursors like (S)-1-amino-2-propanol provides a cost-effective alternative.[8] A common synthetic route involves the N-hydroxyalkylation of (S)-1-amino-2-propanol.

General Protocol for Oxime Ligand Synthesis

The formation of the oxime is achieved through the condensation of this compound with an aldehyde or ketone. This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

Experimental Protocol: Synthesis of a Chiral Oxime Ligand

This protocol describes the synthesis of a representative chiral oxime ligand from this compound and 2-pyridinecarboxaldehyde.

Materials:

  • This compound

  • 2-Pyridinecarboxaldehyde

  • Ethanol (anhydrous)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for organic synthesis

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • To this solution, add 2-pyridinecarboxaldehyde (1.0 eq) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure chiral oxime ligand.

  • Dry the purified product under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction without interfering with the oximation process.

  • Stoichiometry: A 1:1 molar ratio of the reactants is used to ensure complete conversion of the limiting reagent.

  • Temperature: The reaction proceeds efficiently at room temperature, avoiding potential side reactions that might occur at elevated temperatures.

SynthesisWorkflow cluster_synthesis Synthesis of Chiral Oxime Ligand Reactants this compound + 2-Pyridinecarboxaldehyde Solvent Anhydrous Ethanol Reaction Stir at Room Temperature (4-6 hours) Reactants->Reaction Add dropwise Solvent->Reaction Dissolve Workup Solvent Removal (Rotary Evaporator) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Chiral Oxime Ligand Purification->Product

Caption: Workflow for the synthesis of a chiral oxime ligand.

Characterization of Chiral Oxime Ligands

The synthesized chiral oxime ligands should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques are employed for this purpose.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the oxime formation.Characteristic peaks for the protons and carbons of the propanol backbone, the pyridine ring, and the C=N-O moiety.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the oxime ligand.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (alcohol), C=N (oxime), and C-O bonds.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity.A single peak for the desired (S)-enantiomer when using a suitable chiral stationary phase.

Note: The specific chemical shifts and absorption bands will vary depending on the exact structure of the oxime ligand.[9]

Application in Asymmetric Catalysis

Chiral oxime ligands derived from this compound can be employed in a variety of metal-catalyzed asymmetric reactions, such as reductions, allylic alkylations, and Diels-Alder reactions.[10][11] The following is a general protocol for the application of a chiral oxime ligand in an asymmetric transfer hydrogenation of a prochiral ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Materials:

  • Chiral oxime ligand

  • Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂)

  • Prochiral ketone (e.g., acetophenone)

  • Isopropanol (as both solvent and hydrogen source)

  • Base (e.g., potassium hydroxide)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Schlenk line or glovebox

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the chiral oxime ligand and the ruthenium precursor in anhydrous isopropanol.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the chiral catalyst.

  • Add the base (e.g., a solution of KOH in isopropanol) to the catalyst solution.

  • Add the prochiral ketone to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral GC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The ruthenium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent its decomposition.

  • Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen donor in this transfer hydrogenation reaction.

  • Base: The base is required to activate the ruthenium catalyst and facilitate the hydrogen transfer process.

CatalyticCycle cluster_catalysis Asymmetric Transfer Hydrogenation Cycle Catalyst [Ru]-L* (Active Catalyst) Coordination Ketone Coordination Catalyst->Coordination Substrate Binding Ketone Prochiral Ketone Ketone->Coordination Hydride_Transfer Hydride Transfer from Isopropanol Coordination->Hydride_Transfer Product_Release Chiral Alcohol Release Hydride_Transfer->Product_Release Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen Catalyst_Regen->Catalyst Cycle Repeats

Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

Chiral oxime ligands derived from this compound represent a valuable class of ligands for asymmetric catalysis. Their straightforward synthesis, modular nature, and ability to induce high levels of stereocontrol make them attractive tools for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The protocols and insights provided in this application note are intended to facilitate the adoption and exploration of these powerful chiral ligands in various research and development settings.

References

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. (n.d.). ThinkIR. Retrieved February 4, 2026, from [Link]

  • Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesis. (2001). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 4, 2026, from [Link]

  • Asymmetric catalysis with chiral oxazolidine ligands. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (n.d.). Google Patents.
  • Oxime ligands: Organometallic synthesis and catalysis. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (n.d.). CHIMIA. Retrieved February 4, 2026, from [Link]

  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Spectroscopic Characterization of Oxime Ligands and Their Complexes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Scientists design chiral ligands to generate useful compounds. (2020, June 30). News-Medical.Net. Retrieved February 4, 2026, from [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetric P,N-ligands. (n.d.). NIH. Retrieved February 4, 2026, from [Link]

  • (PDF) Oxime ligands: Organometallic synthesis and catalysis. (2023, December 28). ResearchGate. Retrieved February 4, 2026, from [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. (n.d.). IDEALS. Retrieved February 4, 2026, from [Link]

  • Enantio- and Chemoselective Intramolecular Iridium-Catalyzed O-Allylation of Oximes. (2021, March 22). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Chiral Sulfur Ligands for Asymmetric Catalysis. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. (2022, November 30). MDPI. Retrieved February 4, 2026, from [Link]

  • Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. (n.d.). PMC - PubMed Central. Retrieved February 4, 2026, from [Link]

  • Recent Advances in the Enantioselective Radical Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved February 4, 2026, from [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • 1-Amino-2-propanol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024, March 28). Research and Reviews. Retrieved February 4, 2026, from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers. Retrieved February 4, 2026, from [Link]

  • Enantioselective Synthesis of Chiral Oxime Ethers: Desymmetrization and Dynamic Kinetic Resolution of Substituted Cyclohexanones. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

Sources

Advanced Application Note: Site-Specific Protein Labeling via Aminooxy Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Site-specific labeling is the gold standard for developing homogeneous antibody-drug conjugates (ADCs), FRET probes, and therapeutic proteins. Unlike indiscriminate amine (NHS-ester) or thiol (Maleimide) coupling, aminooxy labeling leverages the bioorthogonal reactivity between an aminooxy group (


) and a carbonyl (aldehyde/ketone) to form a hydrolytically stable oxime linkage  (

).[1]

This guide details the strategic installation of aldehyde handles via N-terminal Serine/Threonine oxidation and Glycan oxidation , followed by aniline-catalyzed oxime ligation. This system offers a unique balance of reaction kinetics and bond stability (up to


-fold more stable than hydrazones), making it ideal for long-circulating biologics.

Mechanism of Action: Nucleophilic Catalysis[2][3]

The reaction between an aldehyde and an aminooxy group is thermodynamically favorable but kinetically slow at neutral pH. To achieve efficient labeling without denaturing proteins, nucleophilic catalysis is required.

The Aniline Effect: Small molecule nucleophiles like aniline or


-phenylenediamine (mPDA)  react rapidly with the protein aldehyde to form a protonated Schiff base (imine) intermediate. This intermediate is significantly more electrophilic than the parent aldehyde, accelerating the attack by the aminooxy reagent.
Figure 1: Catalytic Cycle of Oxime Ligation

OximeMechanism Aldehyde Protein Aldehyde (R-CHO) SchiffBase Activated Schiff Base (Intermediate) Aldehyde->SchiffBase + Catalyst (Fast) Catalyst Catalyst (Aniline/mPDA) SchiffBase->Catalyst Catalyst Regenerated Oxime Stable Oxime Conjugate (R-CH=N-O-R') SchiffBase->Oxime + Aminooxy (Rate Limiting Step) Aminooxy Aminooxy Label (H2N-O-R')

Caption: Aniline acts as a nucleophilic catalyst, converting the sluggish aldehyde into a highly reactive Schiff base intermediate, which is then intercepted by the aminooxy probe.[2][3][4][5]

Strategic Approaches for Aldehyde Installation

Since aldehydes are absent in native proteins, they must be chemically or enzymatically installed.

MethodTarget SiteReagentSpecificityApplication
A. N-Terminal Oxidation N-term Serine or ThreonineSodium Periodate (

)
High (Requires N-term Ser/Thr)Small proteins, scFvs, Peptides
B. Glycan Oxidation Cis-diols on GlycansSodium Periodate (

)
High (Restricted to Glycans)Antibodies (ADCs), Glycoproteins
C. Enzymatic Tagging C-term consensus sequenceFormylglycine Generating Enzyme (FGE)Very High"SMARTag" technology, Fusion proteins

Detailed Protocol: N-Terminal Serine Oxidation & Labeling

This protocol focuses on Method A , pioneered by the Francis Lab and others. It exploits the unique susceptibility of 1,2-amino alcohols (N-terminal Ser/Thr) to mild periodate oxidation, generating a glyoxyl group (


) while leaving internal residues intact.
Phase 1: Preparation & Oxidation

Prerequisite: The protein must have an N-terminal Serine or Threonine. This can be engineered (e.g., Ubiquitin fusion cleavage) or exposed via specific proteolysis (e.g., TEV protease cleavage often leaves N-term Ser).

  • Buffer Exchange: Exchange protein into Oxidation Buffer (25 mM Sodium Phosphate, 150 mM NaCl, pH 7.0).

    • Critical: Avoid amine-containing buffers (Tris, Glycine) as they can form side-products.

  • Oxidant Addition: Add Sodium Periodate (

    
    ) to a final concentration of 0.5 – 2.0 mM .
    
    • Ratio: Maintain a 5-10 fold molar excess of periodate over protein.

  • Incubation: Incubate for 5–10 minutes on ice (4°C).

    • Caution: Extended incubation (>20 mins) or high temperatures can lead to non-specific oxidation of Methionine or Tryptophan.

  • Quenching: Add glycerol or ethylene glycol to a final concentration of 100 mM to quench unreacted periodate. Incubate for 5 minutes.

  • Desalting: Immediately purify the oxidized protein using a Zeba Spin Column or PD-10 column equilibrated in Coupling Buffer (100 mM Sodium Acetate, pH 4.5 – 6.5).

    • Note: Acidic pH favors oxime stability and formation, though neutral pH is possible with potent catalysts (see Phase 2).[5]

Phase 2: Catalyzed Oxime Ligation[6]
  • Catalyst Preparation: Prepare a fresh stock of

    
    -phenylenediamine (pPDA)  or Aniline  in Coupling Buffer.
    
    • Recommended: 100 mM Aniline (for pH 4.5) or 10-50 mM mPDA/pPDA (for pH 7.0).

  • Reaction Mix: Combine:

    • Oxidized Protein (

      
      )
      
    • Aminooxy-Label (

      
      , 10-20x excess)
      
    • Catalyst (Final conc: 100 mM Aniline or 10 mM pPDA)

  • Incubation: Incubate at 25°C for 2–16 hours .

    • Optimization: Reaction progress can be monitored via LC-MS. The mass shift will be

      
       (loss of water).
      
  • Purification: Remove excess catalyst and label via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Ligation cluster_2 Phase 3: Validation Step1 Protein (N-term Ser) + NaIO4 (1 mM) Step2 Quench (Glycerol) & Desalt Step1->Step2 5-10 min, 4°C Step3 Add Aminooxy Probe + Catalyst (Aniline/pPDA) Step2->Step3 Immediate Step4 Incubate (2-16h, pH 4.5-6.5) Step3->Step4 Step5 Purification (SEC) Step4->Step5 Step6 QC: LC-MS / SDS-PAGE Step5->Step6

Caption: Step-by-step workflow for converting N-terminal Serine residues into stable oxime conjugates.

Critical Optimization Parameters

A. pH vs. Catalyst Efficiency

The rate of oxime formation is pH-dependent.[5][6]

  • pH 4.5: The "classic" condition. Aniline (100 mM) is highly effective here.

  • pH 7.0: Required for acid-sensitive proteins. Aniline is poor at this pH. Use

    
    -phenylenediamine (mPDA)  or 
    
    
    
    -phenylenediamine (pPDA)
    .[5] These catalysts are superior at neutral pH due to higher nucleophilicity and favorable pKa.
B. Stability: Oxime vs. Hydrazone

Researchers often confuse aminooxy (oxime) and hydrazide (hydrazone) reagents.[7]

  • Hydrazone (

    
    ):  Labile.[8] Hydrolyzes in acidic endosomes (useful for drug release).
    
  • Oxime (

    
    ):  Stable. Ideal for imaging agents or permanent attachment.
    
  • Data Point: Oximes are approximately 1000x more stable to hydrolysis than hydrazones at physiological pH [1].

C. Troubleshooting Table
IssueProbable CauseSolution
Low Yield Insufficient CatalystIncrease Aniline to 100mM or switch to mPDA at neutral pH.
Protein Precipitation Over-oxidationReduce

time to <5 mins; ensure temperature is 4°C.
Side Reactions N-term Met OxidationUse lower

(1 mM) and strictly limit time.
No Reaction No N-term Ser/ThrVerify N-terminal sequence via Edman degradation or MS.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-terminal protein modification through a biomimetic transamination reaction. Angewandte Chemie International Edition, 45(32), 5307-5311.[9] Link

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for cell labeling. Journal of the American Chemical Society, 135(44), 16388-16396. Link

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. Link

Sources

The Versatile Chiral Synthon: (S)-1-Aminooxy-propan-2-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Purity in Therapeutics

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic.[1][2][3] This reality has driven a significant demand for enantiomerically pure chiral building blocks—versatile molecular scaffolds that can be elaborated into complex and potent drug candidates.[4][5] (S)-1-aminooxy-propan-2-ol emerges as a particularly valuable synthon in this context. Its bifunctional nature, possessing both a nucleophilic aminooxy group and a stereodefined secondary alcohol, offers a unique handle for asymmetric synthesis and conjugation, making it a coveted component in the medicinal chemist's toolbox.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a chiral building block. We will delve into its synthesis, key applications with detailed protocols, and the critical considerations for its handling and analysis, empowering you to leverage its full potential in your research endeavors.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its properties based on its structure and data from analogous compounds such as 1-amino-2-propanol.[6][7][8]

Table 1: Physicochemical Properties of this compound (Predicted and Inferred)

PropertyValueSource/Basis
Molecular Formula C₃H₉NO₂Calculated
Molecular Weight 91.11 g/mol Calculated
Appearance Colorless to pale yellow liquidInferred from similar compounds[7]
Boiling Point Estimated ~180-200 °CInferred from 1-amino-2-propanol[7]
Solubility Soluble in water and polar organic solventsInferred from structural features
logP Estimated < 0Inferred from hydrophilicity

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics.

  • ¹H NMR (in D₂O): The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons. The protons on the hydroxyl and aminooxy groups may be exchangeable in D₂O, leading to their disappearance from the spectrum. The expected chemical shifts would be in the regions of δ 1.1-1.3 ppm (doublet, 3H, CH₃), δ 3.4-3.6 ppm (multiplet, 2H, CH₂), and δ 3.8-4.0 ppm (multiplet, 1H, CH).[9][10][11][12]

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 92.06.

Synthesis of this compound: A Conceptual Pathway

A practical and stereoselective synthesis of this compound can be envisioned starting from the readily available and inexpensive chiral precursor, (S)-2-amino-1-propanol (L-alaninol).[13] A plausible synthetic route involves the protection of the amino group, followed by conversion of the hydroxyl group to a leaving group, and subsequent displacement with a protected aminooxy equivalent.

G cluster_0 Synthesis of this compound A (S)-2-amino-1-propanol B N-Protected (S)-2-amino-1-propanol A->B Amino Group Protection (e.g., Boc) C Activated N-Protected Intermediate B->C Hydroxyl Activation (e.g., MsCl, TsCl) D N,O-Protected Intermediate C->D Nucleophilic Substitution (e.g., N-Hydroxyphthalimide) E This compound D->E Deprotection (e.g., Hydrazine)

Caption: Conceptual synthetic workflow for this compound.

Core Application: Oxime Ligation for Bioconjugation and Drug Delivery

The primary utility of this compound lies in its aminooxy functionality, which readily participates in oxime ligation reactions. This chemoselective reaction with aldehydes and ketones forms a stable oxime linkage, a cornerstone of modern bioconjugation and drug delivery strategies.[14][15][16][17] The chiral hydroxyl group can be further functionalized to attach payloads, imaging agents, or targeting moieties.

Protocol: General Procedure for Oxime Ligation

This protocol provides a general framework for the conjugation of this compound to an aldehyde- or ketone-containing molecule.

Materials:

  • This compound

  • Aldehyde- or ketone-functionalized substrate

  • Anhydrous solvent (e.g., methanol, ethanol, or a buffered aqueous solution)

  • Aniline (as catalyst, optional)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools (TLC, LC-MS, NMR)

Procedure:

  • Dissolution: Dissolve the aldehyde- or ketone-containing substrate in the chosen solvent in the reaction vessel.

  • Addition of Aminooxy Reagent: Add a slight excess (1.1-1.5 equivalents) of this compound to the solution.

  • Catalysis (Optional but Recommended): For many oxime ligations, the addition of a catalyst such as aniline (typically at a concentration of 10-100 mM) can significantly accelerate the reaction rate.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 1 to 24 hours.

  • Work-up and Purification: Upon completion, quench the reaction if necessary. The work-up procedure will depend on the nature of the product. Typically, it involves removal of the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography on silica gel, to yield the pure oxime conjugate.

G cluster_1 Oxime Ligation Workflow Start Start Dissolve Dissolve Aldehyde/ Ketone Substrate Start->Dissolve Add Add (S)-1-aminooxy- propan-2-ol Dissolve->Add Catalyze Add Catalyst (e.g., Aniline) Add->Catalyze Monitor Monitor Reaction (TLC, LC-MS) Catalyze->Monitor Monitor->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete End End Workup->End

Caption: Step-by-step experimental workflow for oxime ligation.

Application in the Synthesis of Chiral Bioactive Molecules

Beyond bioconjugation, the chiral nature of this compound makes it an excellent starting material for the synthesis of a variety of bioactive molecules. The stereocenter can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex chiral architectures.[18][19][20][21]

Protocol: Synthesis of a Chiral 1,2-Amino Alcohol Derivative

This protocol outlines a general approach to synthesize a chiral N-substituted 1,2-amino alcohol derivative, a common motif in many pharmaceuticals.

Materials:

  • This compound

  • An appropriate electrophile (e.g., an alkyl halide or a molecule with a good leaving group)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools (TLC, LC-MS, NMR)

Procedure:

  • Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the base in the anhydrous solvent.

  • Electrophile Addition: Slowly add the electrophile to the stirred solution at room temperature or a reduced temperature, depending on the reactivity of the electrophile.

  • Reaction Progression: Allow the reaction to stir at room temperature or an elevated temperature as required. Monitor the reaction's progress using TLC or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired chiral amino alcohol derivative.

Handling, Storage, and Quality Control

Safe Handling:

This compound, like other aminooxy compounds, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent potential degradation.

Quality Control:

The enantiomeric purity of this compound is critical for its application as a chiral building block. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the enantiomeric excess (ee%).[5][22][23] The chemical purity should be assessed by standard analytical techniques such as NMR and LC-MS.

Conclusion

This compound stands as a powerful and versatile chiral building block for the synthesis of complex molecules in drug discovery. Its unique combination of a reactive aminooxy group and a stereodefined hydroxyl functionality provides a gateway to a wide array of chiral structures through reliable and chemoselective transformations like oxime ligation. By understanding its properties and employing the robust protocols outlined in this guide, researchers can effectively harness the potential of this valuable synthon to accelerate the development of novel and improved therapeutics.

References

  • Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening of enantiopure epoxides by sodium azide in hot water. PubMed. Available at: [Link]

  • Synthesis of an aminooxy derivative of the GM3 antigen and its application in oxime ligation. Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.
  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]

  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • Synthesis of Enantiomerically Pure Stereomers of Rosaprostol. PubMed. Available at: [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville Institutional Repository. Available at: [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. Available at: [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. ResearchGate. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. Available at: [Link]

  • CHIRALCEL® OX-H Column Description. Chiral Technologies. Available at: [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Doc Brown's Chemistry. Available at: [Link]

  • Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. PubMed. Available at: [Link]

  • Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. PMC. Available at: [Link]

  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]

  • Chemical Properties of 1-Propanol, 2-amino-, (S)- (CAS 2749-11-3). Cheméo. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]

  • HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • ¹H NMR spectra in the chemical shift region associated with propan-2-ol... ResearchGate. Available at: [Link]

  • Chiral alcohols: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]

  • Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • Role of Chirality in Drugs. Juniper Publishers. Available at: [Link]

  • Design and Synthesis of Bioactive Compounds for Therapeutic Applications. MDPI. Available at: [Link]

  • 1-Amino-2-propanol. PubChem. Available at: [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC. Available at: [Link]

  • 6.3.2 Spectroscopy QP. Physics & Maths Tutor. Available at: [Link]

  • 1-amino-2-propanol, 78-96-6. The Good Scents Company. Available at: [Link]

  • 1-Amino-3-(aminooxy)propan-2-ol. PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Minimizing Oxidation of Aminooxy Groups During Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling aminooxy-containing compounds. The unique reactivity of the aminooxy group makes it an invaluable tool for bioconjugation, drug delivery, and diagnostics, primarily through its efficient and chemoselective reaction with aldehydes and ketones to form stable oxime linkages.[1][2][3] However, this powerful nucleophilicity is counterbalanced by a susceptibility to oxidation, which can lead to reagent degradation, low reaction yields, and inconsistent results.

This guide provides field-proven insights and detailed protocols to help you understand the causes of aminooxy oxidation and implement robust strategies to maintain the integrity and reactivity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: What is an aminooxy group, and why is it so useful in my research?

An aminooxy group (R-O-NH₂) is a functional group that acts as a powerful nucleophile. Its enhanced reactivity, known as the "alpha effect," is due to the presence of an oxygen atom adjacent to the nucleophilic nitrogen.[4] This property allows it to react chemoselectively with aldehydes and ketones under mild, aqueous conditions to form a highly stable oxime bond.[1][3][5] This reaction, often called an "oxime ligation," is a cornerstone of click chemistry because it is specific, efficient, and bioorthogonal (meaning it doesn't interfere with biological processes), making it ideal for labeling proteins, conjugating drugs, and assembling complex biomolecules.[5][6][7]

Q2: I'm seeing low yields in my conjugation reaction. Could my aminooxy reagent be the problem?

Yes, this is a very common issue. If you are experiencing unexpectedly low yields, the primary suspect should be the degradation of your aminooxy compound, most likely through oxidation. The nitrogen in the aminooxy group is susceptible to oxidation, which eliminates its nucleophilicity and renders it incapable of reacting with a carbonyl group. This directly translates to fewer successful conjugation events and, consequently, a lower overall yield.

Q3: What are the primary factors that cause the oxidation of aminooxy groups?

Several environmental and chemical factors can promote the degradation of aminooxy compounds. The most critical to control are:

  • Atmospheric Oxygen: Dissolved molecular oxygen in solvents and buffers is a key contributor to oxidative degradation.

  • Trace Metal Ions: Divalent metal ions (e.g., Cu²⁺, Fe²⁺) present as impurities in buffers or reagents can catalytically accelerate oxidation pathways.[8]

  • Unquenched Oxidizing Agents: If your workflow involves creating an aldehyde on a biomolecule (e.g., using sodium periodate to oxidize a glycoprotein), residual, unquenched periodate will readily oxidize your aminooxy reagent.[6][7][9]

  • Inappropriate pH: The stability of aminooxy compounds is pH-dependent.[10] Highly alkaline conditions can promote deprotonation and instability, while the optimal pH for oxime ligation is typically slightly acidic to neutral (pH 5.5–7.5).[9][11][12]

  • Light Exposure: High-energy light, particularly in the UV spectrum, can induce photolytic degradation and generate radical species that accelerate oxidation.[13]

Q4: Are there any visible signs of compound degradation?

While often invisible, you may sometimes observe a slight yellowing or browning of a solid compound or its solution over time. However, the most reliable indicators are performance-based: a consistent drop in reaction yield, the appearance of unexpected impurities in analytical traces (like LC-MS or NMR), or a complete failure of the conjugation reaction.

Part 2: The Mechanism of Oxidation & Core Prevention Strategies

Understanding the "why" behind degradation is key to preventing it. While the precise multi-step mechanism can be complex, oxidation generally proceeds through the formation of unstable radical intermediates.

The primary goal is to prevent the initial one-electron oxidation of the aminooxy nitrogen. This can be visualized as follows:

G A R-O-NH₂ (Active Aminooxy) B R-O-NH• (Unstable Radical Intermediate) A->B -e⁻, -H⁺ C Non-Reactive Species (e.g., Nitroso, Nitro) B->C Further Oxidation Oxidant Oxidant (O₂, Metal Ions, Light) Oxidant->A

Caption: Proposed pathway for aminooxy group oxidation.

To prevent this cascade, a multi-faceted approach to handling and reaction setup is essential.

Summary of Preventative Measures
FactorRiskMitigation StrategyRationale
Atmosphere Oxidation by O₂Work under an inert atmosphere (Argon or Nitrogen).Displaces atmospheric oxygen, a primary oxidant.[7][14]
Solvents/Buffers Dissolved O₂ & Metal IonsUse freshly degassed, high-purity solvents. Add a chelating agent (e.g., 0.1-1 mM EDTA) to aqueous buffers.Degassing removes dissolved oxygen. EDTA sequesters catalytic metal ions.
pH Base-catalyzed degradationPrepare solutions in buffers within the optimal pH range (typically 5.5–7.5). Avoid strongly acidic or basic conditions for storage.[9]Maintains the protonated state and structural stability of the group.[10][11]
Temperature Increased reaction ratesStore compounds as a dry solid at ≤ -20°C.[6][9] Prepare solutions fresh and use immediately. If short-term solution storage is needed, flash-freeze aliquots in liquid N₂ and store at -80°C.Low temperatures dramatically slow the rate of all chemical reactions, including degradation.[15]
Light Photolytic degradationStore solids and solutions in amber vials or wrap containers in aluminum foil.[6][9]Prevents high-energy photons from initiating radical formation.[13]
Reagent Purity Contaminating oxidantsUse high-purity (e.g., HPLC or anhydrous grade) solvents and reagents. Ensure prior reaction steps (e.g., periodate oxidation) are fully quenched.[6]Minimizes the introduction of unknown oxidants or catalysts.[16]
Part 3: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Scenario 1: Low Yield in Oximation/Conjugation Reaction
  • "My conjugation yield is much lower than expected. How do I troubleshoot this?"

    This is a classic symptom of aminooxy degradation. Follow this checklist to pinpoint the cause:

    • Assess the Aminooxy Reagent: Before troubleshooting the reaction, verify the integrity of your starting material. Dissolve a small amount and analyze by LC-MS. Compare the resulting spectrum to the expected mass and check for the presence of oxidation products (e.g., M+14, M+15, M+30 corresponding to nitroso or nitro species) or dimers.

    • Re-evaluate Your Buffer Preparation: Did you use high-purity water and buffer salts? Was the buffer freshly prepared? Crucially, was it degassed thoroughly just before use? We recommend sparging with argon for at least 30 minutes. Did you add EDTA?

    • Confirm Quenching of Prior Steps: If you generated an aldehyde on a biomolecule using an oxidant like sodium periodate, you must ensure it was completely quenched (e.g., with ethylene glycol) before adding your aminooxy compound.[6] Perform a control reaction where you add the aminooxy compound to your quenched glycoprotein solution without the aldehyde-generation step to check for degradation.

    • Review Your Handling Technique: How long was the solid reagent exposed to ambient air during weighing? Was the solution prepared and then left on the bench for an extended period before use? Minimize air exposure at every step.

Scenario 2: Compound Degradation During Storage
  • "I suspect my stored aminooxy reagent has degraded. How can I confirm this and what are the best storage practices?"

    Confirming degradation requires analytical chemistry. The most direct method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the parent compound from impurities and confirm their mass.[17][18] For quantitative analysis, NMR spectroscopy can also be used if you have a pure standard for comparison.

    Self-Validating Storage Protocol:

    • For Solids:

      • Purchase small quantities to ensure a fresh supply, or aliquot a larger batch into smaller, single-use vials upon arrival.

      • Flush each vial with dry argon or nitrogen before sealing.

      • Seal tightly with a paraffin-lined cap.

      • Store in the dark (e.g., in a secondary box) at -20°C or -80°C.[6][9]

    • For Solutions:

      • Avoid long-term storage in solution. Solutions are far more prone to degradation.

      • If you must store a solution, use an anhydrous, degassed solvent (e.g., DMSO, DMF).[7]

      • Dispense single-use aliquots into inert vials.

      • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C in the dark.

      • When ready to use, warm the vial to room temperature before opening to prevent atmospheric moisture from condensing inside.[9]

Part 4: Detailed Experimental Protocols
Protocol 1: Preparing an Oxygen-Free Reaction Environment

This protocol outlines the gold standard for setting up a reaction to maximize the stability of your aminooxy compound.

Materials:

  • Oven-dried glassware (reaction vial, stir bar)

  • Rubber septa

  • High-purity, anhydrous solvents (if applicable)

  • Aqueous buffer (e.g., PBS, MES), freshly prepared with high-purity water

  • Argon or Nitrogen gas supply with a needle adapter

  • Syringes and needles

Workflow Diagram:

G start Start prep_glass Prepare Glassware (Oven-dry, cool under vacuum) start->prep_glass prep_buffer Prepare & Degas Buffer (Sparge with Ar for 30 min) start->prep_buffer assemble Assemble Glassware (Seal with septum) prep_glass->assemble add_buffer Add Degassed Buffer (via syringe) prep_buffer->add_buffer purge Purge with Inert Gas (Insert gas inlet & vent needles) assemble->purge purge->add_buffer add_reagents Add Reactants (Solids quickly, or as solutions in degassed solvent via syringe) add_buffer->add_reagents react Run Reaction (Maintain positive Ar pressure) add_reagents->react end_node End react->end_node

Caption: Workflow for setting up an oxygen-free reaction.

Step-by-Step Procedure:

  • Prepare Glassware: Ensure your reaction vial and stir bar are thoroughly clean and dry. For maximum effect, oven-dry them at 120°C for at least 4 hours and allow them to cool in a desiccator under vacuum.

  • Degas Solvents/Buffers: Prepare your aqueous buffer. Sparge the solution by bubbling a gentle stream of argon or nitrogen through it via a long needle for at least 30 minutes. For organic solvents, the freeze-pump-thaw method is most effective, though sparging is also sufficient for many applications.

  • Assemble and Purge: Place the stir bar in the reaction vial and immediately seal it with a rubber septum. Insert a needle connected to the inert gas line and a second, shallow "vent" needle. Purge the vial with a gentle flow of gas for 5-10 minutes to displace all air.

  • Introduce Liquids: Remove the vent needle. Using a clean, dry syringe, withdraw the required volume of your degassed buffer/solvent and transfer it to the reaction vial. The positive pressure from the inert gas line will prevent air from entering.

  • Introduce Reagents:

    • If adding a solid aminooxy compound: Briefly remove the septum, add the solid quickly, and immediately re-seal and purge the headspace for another 2-3 minutes. This is the quickest but least rigorous method.

    • For best results: Prepare a concentrated stock solution of the aminooxy compound in a separate, purged vial using degassed solvent. Transfer the required amount to the main reaction vial using a syringe.

  • Run the Reaction: Once all components are added, remove the gas inlet needle (or raise it above the liquid level) to maintain a slight positive pressure of inert gas over the reaction for its entire duration.

By diligently applying these principles and protocols, you can create a self-validating system that protects the integrity of your sensitive aminooxy reagents, leading to more reliable, reproducible, and successful experimental outcomes.

References
  • ThinkIR. (n.d.). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville. Retrieved from [Link]

  • SciSpace. (2012, August 28). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. Retrieved from [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(68), 9477-9480. DOI:10.1039/D2CC03752A. Retrieved from [Link]

  • Prakash, T. P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4646–4651. DOI: 10.1021/acs.orglett.2c01777. Retrieved from [Link]

  • Fitzpatrick, P. F. (2012). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 520(2), 71-77. Retrieved from [Link]

  • Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(35), 20847-20850. Retrieved from [Link]

  • Karpel Vel Leitner, N., et al. (2002). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. Environmental Science & Technology, 36(14), 3115-21. DOI: 10.1021/es0101173. Retrieved from [Link]

  • Wolfert, M. A., & Boons, G. J. (2013). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. The Journal of Organic Chemistry, 78(15), 7439-7450. Retrieved from [Link]

  • Smirnov, I. V., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Molecules, 28(5), 2372. DOI: 10.3390/molecules28052372. Retrieved from [Link]

  • Wang, D., et al. (2022). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society, 144(5), 2256–2265. Retrieved from [Link]

  • Prakash, T. P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. ACS Central Science, 8(6), 4646-4651. Retrieved from [Link]

  • American Chemical Society. (2015, January 14). Rookie Lab Mistakes and Other Facts Not Found in Textbooks. Retrieved from [Link]

  • Ingold, K. U., et al. (1996). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. The Journal of Organic Chemistry, 61(21), 7217-7222. Retrieved from [Link]

  • Kato, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. DOI: 10.2116/analsci.33.1241. Retrieved from [Link]

  • Hawkins, C. L., & Davies, M. J. (2014). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Free Radical Biology and Medicine, 75 Suppl 1, S18. Retrieved from [Link]

  • Samdani, A., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18365-18375. Retrieved from [Link]

  • Jakubczyk, K., et al. (2020). Food Antioxidants and Their Interaction with Human Proteins. Antioxidants, 9(11), 1084. Retrieved from [Link]

  • Parker, J. L., et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Journal of Chromatography B, 1145, 122097. Retrieved from [Link]

  • Seamaty. (2023, April 17). Common Errors and Pitfalls in Clinical Chemistry Analyzer Testing. Retrieved from [Link]

  • Ibis Scientific, LLC. (2023, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Drago, R. S., & Paul, N. C. (1962). The oxidation of hydroxylamine by Fremy's salt. Preparation of N-nitrosamines and tetrazenes. Journal of the American Chemical Society, 84(12), 2252-2254. Retrieved from [Link]

  • Kasote, D. M., et al. (2015). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 581-590. Retrieved from [Link]

  • Adebayo, S. (2018, October 21). PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX). Theseus. Retrieved from [Link]

  • Tan, T. T. Y., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. International Journal of Molecular Sciences, 25(12), 6369. Retrieved from [Link]

  • Bertini, F., & Gualco, G. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. European Journal of Organic Chemistry, 2022(8), e202101490. DOI: 10.1002/ejoc.202101490. Retrieved from [Link]

  • Samuni, A., et al. (2002). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. Free Radical Biology and Medicine, 33(7), 962-972. Retrieved from [Link]

  • Tan, T. T. Y., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. International Journal of Molecular Sciences, 25(12), 6369. DOI: 10.3390/ijms25126369. Retrieved from [Link]

  • Chan, A. W. Y., et al. (2019). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PLOS ONE, 14(1), e0210350. Retrieved from [Link]

  • Hazen, R. M., et al. (2006). Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life. Geochimica et Cosmochimica Acta, 70(15), 3894-3902. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the NMR Characterization of Oxime Ethers Derived from (S)-1-aminooxy-propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. Oxime ethers derived from chiral aminooxy compounds, such as (S)-1-aminooxy-propan-2-ol, are increasingly utilized as versatile intermediates and pharmacophores.[1][2] Their stereochemical complexity, however, presents unique challenges for characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the unambiguous characterization of these valuable compounds, moving beyond a simple recitation of protocols to explain the underlying principles that govern experimental choices.

The Structural Landscape: Diastereomers and Conformational Isomers

The reaction of this compound with a prochiral ketone (R¹R²C=O where R¹ ≠ R²) generates a pair of diastereomeric oxime ethers. This is because a new stereocenter is formed at the iminyl carbon (C=N). Furthermore, rotation around the N-O bond can lead to different conformations, and the C=N bond itself can exist as E or Z isomers. This intricate stereochemical landscape necessitates a multi-faceted NMR approach for complete characterization.

Foundational Analysis: ¹H and ¹³C NMR Spectroscopy

The initial step in characterizing these oxime ethers involves standard one-dimensional ¹H and ¹³C NMR spectroscopy.[3][4] These techniques confirm the successful formation of the oxime ether linkage and provide initial insights into the electronic environment of the molecule.

Key Diagnostic Signals in ¹H NMR

The ¹H NMR spectrum will exhibit characteristic signals for the this compound moiety. Protons on the carbon adjacent to the ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm range.[5] The diastereotopic nature of the methylene protons adjacent to the oxygen can lead to distinct signals, even in the absence of a chiral center on the carbonyl-derived portion of the molecule.[5]

Leveraging ¹³C NMR for Structural Confirmation

¹³C NMR spectroscopy is a powerful tool for confirming the presence of the iminyl carbon (C=N), which typically resonates in the range of 150-160 ppm.[6][7] The chemical shifts of the carbons in the chiral propanol backbone can also provide valuable structural information.

Comparative Analysis of Diastereomers

When a pair of diastereomers is formed, the NMR spectra become more complex, with two sets of signals for many of the nuclei. The chemical shift differences (Δδ) between the diastereomers are often small but diagnostic.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Diastereomeric Oxime Ethers Derived from this compound

NucleusTypical Chemical Shift Range (ppm)Expected Δδ between Diastereomers (ppm)Notes
¹H
-O-CH ₂-3.8 - 4.20.01 - 0.1Diastereotopic protons may show complex splitting.
-CH (OH)-3.9 - 4.30.01 - 0.05
-CH1.1 - 1.30.01 - 0.05
¹³C
C =N150 - 1600.1 - 0.5
-O-C H₂-75 - 800.1 - 0.4
-C H(OH)-65 - 700.1 - 0.3
-C H₃18 - 220.05 - 0.2

Advanced NMR Techniques for Stereochemical Assignment

To unambiguously assign the stereochemistry of the newly formed chiral center and to understand the conformational preferences, more advanced NMR techniques are indispensable.

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[8] NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are critical for determining the relative stereochemistry of the C=N bond (E/Z configuration) and for probing through-space proximities between the chiral auxiliary and the substituents on the iminyl carbon.[9][10] For an E-isomer, irradiation of the N-OH proton would show an NOE to the substituent syn to it, while for a Z-isomer, an NOE would be observed to the other substituent.[9]

Experimental Protocols

General Procedure for the Synthesis of Oxime Ethers

A solution of this compound (1.0 eq.) in ethanol is added to a solution of the carbonyl compound (1.0 eq.) in ethanol. The mixture is stirred at room temperature for 2-24 hours.[4][11] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

NMR Sample Preparation and Data Acquisition

A sample of the purified oxime ether (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL). Standard ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For NOE experiments, the sample should be degassed to remove dissolved oxygen, which can interfere with the NOE effect.

Visualization of the Characterization Workflow

G cluster_synthesis Synthesis cluster_nmr NMR Characterization cluster_analysis Data Analysis & Structural Elucidation S_start This compound + Prochiral Ketone S_reaction Oximation Reaction S_start->S_reaction S_product Diastereomeric Oxime Ethers S_reaction->S_product N_1D 1D NMR (¹H, ¹³C) S_product->N_1D Initial Analysis A_structure Confirm Connectivity N_1D->A_structure A_diastereomers Identify & Quantify Diastereomers N_1D->A_diastereomers N_2D 2D NMR (COSY, HSQC, HMBC) N_2D->A_structure N_NOE NOE Spectroscopy (NOESY, 1D NOE) A_stereochem Assign Relative Stereochemistry N_NOE->A_stereochem N_CSA Chiral Solvating Agents A_abs_config Determine Absolute Configuration N_CSA->A_abs_config A_diastereomers->N_2D Further Analysis A_diastereomers->N_NOE A_diastereomers->N_CSA A_stereochem->A_abs_config

Caption: Workflow for the NMR characterization of oxime ethers derived from this compound.

The Role of Chiral Solvating Agents

In cases where the chemical shift differences between diastereomers are very small, chiral solvating agents (CSAs) can be employed.[12][13] CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte.[14] This interaction can induce larger chemical shift differences between the enantiomers or diastereomers, facilitating their quantification and, in some cases, the assignment of absolute configuration.

Conclusion

The NMR characterization of oxime ethers derived from this compound requires a systematic and multi-technique approach. While ¹H and ¹³C NMR provide the foundational structural information, advanced techniques like NOE spectroscopy are essential for the unambiguous assignment of stereochemistry. The strategic use of chiral solvating agents can further enhance the resolution of diastereomeric signals. By understanding the principles behind these techniques and applying them judiciously, researchers can confidently elucidate the complex three-dimensional structures of these important chiral molecules.

References

  • Royal Society of Chemistry. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Publishing. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). One-pot synthesis of oxime ethers from cinnam. JOCPR. Retrieved from [Link]

  • Wiley Online Library. (2017). Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base. NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). 1 H NMR spectrum of oximes from CNSL. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Taylor & Francis Online. (2010). O-Alkylation of Menthone Oxime: Synthesis and 13C NMR Studies of a Series of Novel Oxime Ethers. Taylor & Francis Online. Retrieved from [Link]

  • Loughborough University Research Repository. (2018). Chiral oxime ethers: applications in synthesis. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Novel Oxime Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2012). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Expanded regions of the 1 H NMR spectra showing the diastereomeric OMe and Me signals. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • National Institutes of Health. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (1975). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]

  • ThinkIR. (2014). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. Retrieved from [Link]

  • YouTube. (2014). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2017). Enantioselective Synthesis of Chiral Oxime Ethers. Request PDF. Retrieved from [Link]

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  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • PubMed. (2001). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Retrieved from [Link]

  • PubMed. (2023). A Review of Biologically Active Oxime Ethers. Retrieved from [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Aminooxy-Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and proteomics, the precise characterization of biomolecules and their conjugates is paramount. Aminooxy-propanol derivatives have emerged as valuable reagents for the derivatization of carbonyl-containing molecules, enhancing their detectability and enabling their analysis by mass spectrometry. This guide provides an in-depth comparison of the mass spectrometric fragmentation of various aminooxy-propanol derivatives, offering insights into the underlying fragmentation mechanisms and practical guidance for experimental design.

Introduction: The Role of Aminooxy-Propanol Derivatization

Aminooxy-propanol and its analogues are powerful tools for the chemoselective labeling of aldehydes and ketones. The reaction between the aminooxy group and a carbonyl forms a stable oxime ether linkage. This derivatization strategy is frequently employed to:

  • Enhance Ionization Efficiency: The aminooxy-propanol moiety can improve the ionization of otherwise poorly ionizable carbonyl compounds in electrospray ionization (ESI) mass spectrometry.

  • Introduce a "Reporter" Group: The predictable fragmentation of the aminooxy-propanol tag can be used to develop targeted mass spectrometric assays.

  • Facilitate Chromatographic Separation: Derivatization can alter the polarity of analytes, improving their retention and separation in liquid chromatography (LC).

Understanding the fragmentation behavior of these derivatives is critical for confident structural elucidation and the development of robust quantitative methods. This guide will explore the key fragmentation pathways and compare the fragmentation patterns of aminooxy-propanol derivatives of different classes of carbonyl compounds.

Core Fragmentation Mechanisms: A Predictive Framework

The fragmentation of protonated aminooxy-propanol derivatives in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) is primarily governed by the structure of the original carbonyl compound and the nature of the oxime ether linkage. Based on established principles of ion fragmentation, we can predict several key fragmentation pathways.

The McLafferty Rearrangement: A Dominant Pathway for Aliphatic Derivatives

For aminooxy-propanol derivatives of aliphatic aldehydes and ketones possessing a γ-hydrogen, the McLafferty rearrangement is a prominent fragmentation pathway.[1][2] This reaction involves the transfer of a hydrogen atom from the γ-carbon to the oxime nitrogen, followed by cleavage of the β-carbon-γ-carbon bond.

Caption: Proposed McLafferty rearrangement pathway for an aminooxy-propanol derivative.

The propensity for the McLafferty rearrangement is influenced by several factors:

  • Aldehydes vs. Ketones: Aldehyde derivatives often show a more pronounced McLafferty rearrangement compared to ketone derivatives.[1][3]

  • Presence of a β-Oxygen: An oxygen atom at the β-position relative to the oxime can enhance the McLafferty rearrangement.[1]

Alpha-Cleavage: Characteristic Fragmentation of the Propanol Moiety

Cleavage of the C-C bond adjacent to the oxygen atom of the propanol moiety, known as alpha-cleavage, is another common fragmentation pathway.[4] This results in the loss of a neutral fragment corresponding to a portion of the propanol chain. For O-(2,3-dihydroxypropyl)oximes, this can lead to the loss of a CH2OH radical or a CH(OH)CH2OH radical.

Caption: Proposed alpha-cleavage of the propanol moiety.

Fragmentation of Aromatic Derivatives

For aminooxy-propanol derivatives of aromatic aldehydes and ketones, the fragmentation patterns are dominated by cleavages within the aromatic ring and losses related to the carbonyl group. Common fragmentations include the loss of CO and subsequent cleavages of the aromatic ring.[5][6] The stability of the aromatic ring often leads to a more abundant molecular ion peak compared to aliphatic derivatives.

Comparative Fragmentation Analysis

The fragmentation pathways and the relative abundance of fragment ions are highly dependent on the structure of the original carbonyl compound.

Carbonyl TypeExpected Dominant FragmentationKey Fragment Ions (Proposed)
Aliphatic Aldehyde McLafferty Rearrangement, Alpha-Cleavage[M+H - Alkene]+, [M+H - CH2OH]+
Aliphatic Ketone McLafferty Rearrangement (if γ-H present), Alpha-Cleavage[M+H - Alkene]+, [M+H - CH3]+, [M+H - C2H5]+
Aromatic Aldehyde Loss of H, Loss of CO, Ring Fragmentation[M+H - H]+, [M+H - CO]+, fragments from the aromatic ring
Aromatic Ketone Alpha-Cleavage at the carbonyl, Ring Fragmentation[M+H - R]+ (where R is the alkyl/aryl group), fragments from the aromatic ring

Collision-Induced Dissociation (CID) vs. Higher-Energy Collisional Dissociation (HCD)

The choice of fragmentation technique can significantly impact the resulting mass spectrum.

  • Collision-Induced Dissociation (CID): Typically performed in an ion trap, CID involves multiple low-energy collisions. This often leads to more extensive fragmentation and the observation of lower-generation product ions. For aminooxy-propanol derivatives, CID may be more likely to produce fragments resulting from the complete loss of the propanol moiety.

  • Higher-Energy Collisional Dissociation (HCD): Performed in a collision cell, HCD involves a single, higher-energy collision. This technique often results in cleaner spectra with more prominent primary fragment ions.[7][8] HCD is particularly useful for preserving the core structure of the derivatized carbonyl, providing more direct structural information. Low m/z fragment ions are more routinely observed in HCD spectra compared to those generated by CID.[7]

Recommendation: For initial structural elucidation, HCD is often preferred due to the cleaner spectra. For more detailed mechanistic studies or to generate a more comprehensive fragmentation tree, CID can provide valuable complementary information.

Experimental Protocols

Protocol 1: Derivatization of Carbonyl Compounds with Aminooxy-Propanol

This protocol provides a general procedure for the derivatization of aldehydes and ketones with 3-aminooxy-1,2-propanediol.

Materials:

  • Carbonyl-containing sample (e.g., in a biological matrix or as a pure compound)

  • 3-Aminooxy-1,2-propanediol hydrochloride

  • Anhydrous pyridine

  • Methanol

  • Water

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the protein. Transfer the supernatant to a clean tube.

    • For solid samples, perform a suitable extraction to isolate the carbonyl compounds.

  • Derivatization Reaction:

    • To the prepared sample, add 3-aminooxy-1,2-propanediol hydrochloride to a final concentration of 10 mg/mL.

    • Add an equal volume of anhydrous pyridine to the sample.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction mixture at 60°C for 1 hour.

  • Sample Cleanup (Optional):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove excess derivatization reagent and other interfering substances.

  • Final Preparation:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

start Start: Carbonyl Sample step1 Protein Precipitation / Extraction start->step1 step2 Add Aminooxy-Propanol & Pyridine step1->step2 step3 Incubate at 60°C for 1 hour step2->step3 step4 Optional: Solid-Phase Extraction step3->step4 step5 Evaporate & Reconstitute step4->step5 end Ready for LC-MS Analysis step5->end

Caption: Workflow for the derivatization of carbonyl compounds.

Protocol 2: LC-MS/MS Analysis of Aminooxy-Propanol Derivatives

This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of aminooxy-propanol derivatized carbonyls.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer capable of tandem mass spectrometry (e.g., Q-TOF, Orbitrap) with an ESI source

LC Conditions:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration. The specific gradient will need to be optimized for the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Acquisition Mode:

    • Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ions of the derivatives.

    • Tandem MS (MS/MS): Select the protonated molecular ion [M+H]+ of the derivative as the precursor ion and acquire product ion spectra using CID or HCD. The collision energy should be optimized to achieve sufficient fragmentation.

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_col C18 Column ms_ion Positive ESI lc_col->ms_ion Elution lc_mp Water/Acetonitrile Gradient (with 0.1% Formic Acid) ms_acq Full Scan (MS1) & Tandem MS (MS/MS - CID/HCD) ms_ion->ms_acq Ionization sample Derivatized Sample sample->lc_col

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of aminooxy-propanol derivatives provides a wealth of structural information that is essential for the confident identification and quantification of carbonyl-containing molecules. By understanding the fundamental fragmentation mechanisms, such as the McLafferty rearrangement and alpha-cleavage, and by judiciously selecting the appropriate fragmentation technique (CID or HCD), researchers can develop robust and reliable analytical methods. The protocols provided in this guide offer a solid foundation for the derivatization and analysis of a wide range of carbonyl compounds, empowering scientists in their drug development and proteomics research.

References

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Laulhé, S., Bogdanov, B., Johannes, L. M., Gutierrez, O., Harrison, J. G., Tantillo, D. J., & Nantz, M. H. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of mass spectrometry : JMS, 47(6), 676–686. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. [Link]

  • Wikipedia. (2023, November 29). McLafferty rearrangement. [Link]

  • Laulhé, S. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. [Doctoral dissertation, University of Louisville]. ThinkIR. [Link]

  • SciSpace. (n.d.). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Voinov, V. G., Deinzer, M. L., & Barofsky, D. F. (2001). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry, 12(9), 946–957.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. [Link]

  • Chen, Y., & Li, L. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(10), 1836–1844. [Link]

  • Searle, B. C., Pino, L. K., & MacCoss, M. J. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Journal of proteome research, 20(5), 2379–2388. [Link]

  • Robins, S. J., & Fasciotti, M. (2015). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Environmental science. Processes & impacts, 17(10), 1747–1757. [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]

  • ResearchGate. (n.d.). Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for benzaldehyde. [Link]

  • ResearchGate. (n.d.). Fig 3. The comparison of HCD- and CID-type fragmentation using the back-to-back strategy (HCD-IT vs. CID-IT). [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC–MS/MS analyses of aldehydes. [Link]

  • Wikipedia. (2023, April 25). Acetone oxime. [Link]

  • Stack Exchange. (2019, August 2). Difference between HCD and CID collision induced dissociations?[Link]

  • MDPI. (2020, December 1). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]

  • Proteome Software. (2021, March 31). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]

  • Searle, B. C., Pino, L. K., & MacCoss, M. J. (2021). CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Journal of proteome research, 20(5), 2379–2388. [Link]

  • Eggink, M., Wijtmans, M., Ekkebus, R., Lingeman, H., de Esch, I. J., Kool, J., Niessen, W. M., & Irth, H. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and bioanalytical chemistry, 397(2), 767–778. [Link]

  • Gika, H. G., & Theodoridis, G. A. (2023). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination. Journal of Mass Spectrometry and Advances in the Clinical Lab, 29, 36–45. [Link]

Sources

Comparative Guide: Infrared (IR) Spectroscopy of Aminooxy vs. Amino Alcohol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development—particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs—distinguishing between aminooxy (alkoxyamine) and amino alcohol functionalities is critical. While both contain nitrogen and oxygen, their reactivity profiles differ fundamentally: amino alcohols are classic nucleophiles used in amidation/esterification, whereas aminooxy groups are specialized "click" reagents for oxime ligations (reacting with aldehydes/ketones).

This guide provides a technical framework for distinguishing these moieties using FTIR (Fourier Transform Infrared) spectroscopy. The primary differentiator is the vibrational character of the Oxygen-Heteroatom bond and the hydrogen bonding profile of the hydroxyl group.

Part 1: Mechanistic Principles of Vibration

To interpret the spectra accurately, one must understand the underlying physics driving the peak shifts.

The Dipole Moment & Bond Strength

IR intensity is governed by the change in dipole moment (


) during vibration.
  • Amino Alcohols (

    
    ):  The 
    
    
    
    bond is highly polar and capable of strong intermolecular hydrogen bonding. This creates a distribution of bond lengths, resulting in the characteristic "broad" peak. The
    
    
    bond is a strong single bond (
    
    
    ).
  • Aminooxy Compounds (

    
    ):  The 
    
    
    
    bond is weaker (
    
    
    ) and longer than the
    
    
    bond. According to Hooke’s Law, a weaker force constant (
    
    
    ) lowers the vibrational frequency (
    
    
    ). Consequently, the
    
    
    stretch appears at a lower wavenumber than the
    
    
    stretch.
Hydrogen Bonding Architecture
  • Alcoholic

    
    :  Acts as both a strong donor and acceptor, creating a chaotic network of H-bonds (broadening the signal).
    
  • Aminooxy

    
    :  While capable of H-bonding, the primary amine on an oxygen (
    
    
    
    ) is less acidic than a typical hydroxyl, often leading to sharper, more defined peaks in the high-frequency region compared to the "broad belly" of an alcohol.

Part 2: Spectral Fingerprinting (The Data)[1]

The following table summarizes the diagnostic peaks required to distinguish the two species.

Table 1: Comparative IR Peak Assignments
Vibrational ModeAmino Alcohol (

)
Aminooxy (

)
Diagnostic Value

Stretch

(Strong, Very Broad)
Absent (Unless water contamination is present)High: The "Broad Belly" is the primary indicator of the alcohol.

Stretch

(Medium, Sharp spikes on top of O-H)

(Medium, Distinct Doublet for

)
Medium: Hard to distinguish if O-H overlaps. Clearer in aminooxy.

Stretch

(Strong)

(Ether-like C-O-N stretch)
Low: Significant overlap in the fingerprint region.

Stretch
Absent

(Medium-Strong)
High: Look for a new peak appearing below the typical C-O alcohol range.

Bend

(Scissoring)

(Scissoring)
Low: Often obscured by solvent or carbonyls if present.

Critical Note: In aminooxy salts (e.g.,


), the 

region broadens significantly (

), mimicking an acid or alcohol. Always neutralize salts to the free base before comparative IR analysis.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision logic for classifying an unknown linker sample.

IR_Logic_Flow Start Unknown Sample Spectrum CheckRegion1 Analyze 3200-3600 cm⁻¹ Start->CheckRegion1 BroadPeak Broad 'Belly' Peak? CheckRegion1->BroadPeak CheckFingerprint Analyze 900-1100 cm⁻¹ BroadPeak->CheckFingerprint No (Sharp Spikes Only) AminoAlcohol Likely Amino Alcohol (Strong O-H + C-O > 1050) BroadPeak->AminoAlcohol Yes (Strong/Broad) WetSample Artifact: Wet Sample (Water mimics Alcohol) BroadPeak->WetSample Yes (But weak C-O) CheckFingerprint->AminoAlcohol Peak at 1050-1150 cm⁻¹ (C-O) Aminooxy Likely Aminooxy (Sharp N-H + N-O ~950) CheckFingerprint->Aminooxy Peak at 900-1000 cm⁻¹ (N-O) WetSample->Start Re-dry & Rescan

Caption: Decision logic for distinguishing amino alcohols from aminooxy compounds based on high-frequency and fingerprint region analysis.

Part 4: Validated Experimental Protocol

To ensure data integrity, use this self-validating protocol. The primary failure mode in this analysis is moisture contamination , as water absorbs strongly at


, mimicking the amino alcohol.
Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Interface: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid hygroscopic water uptake from KBr.

  • Desiccant: Vacuum oven or lyophilizer.

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Step):

    • Dissolve the sample in anhydrous DCM or Methanol.

    • Evaporate solvent under high vacuum (

      
      ) for at least 2 hours.
      
    • Validation: If the sample is an oil, ensure no solvent bubbles remain. If a solid, ensure it is a free-flowing powder.

  • Background Acquisition:

    • Clean the ATR crystal with isopropanol.

    • Acquire an air background (32 scans,

      
       resolution).
      
    • Check: Ensure the background shows minimal

      
       doublet at 
      
      
      
      .
  • Sample Acquisition:

    • Place sample on the crystal. Apply high pressure (clamp) to ensure good contact.

    • Acquire spectrum (32 scans).

  • Post-Processing & Diagnosis:

    • Apply Baseline Correction (Rubberband method preferred).

    • Normalization: Normalize the highest peak in the fingerprint region to 1.0 Abs.

    • The "Water Test": Look at

      
      . If there is a medium peak here (H-O-H bending) and a broad peak at 3400, your sample is wet. Do not interpret as amino alcohol.  Dry and rescan.
      

Part 5: Troubleshooting & Artifacts

Artifact / IssueCauseSolution
Broad peak at

obscuring N-H
Formation of Ammonium Salt (

)
The sample is likely a salt (HCl/TFA). Perform a mini-workup: dissolve in

, extract with EtOAc, dry, and rescan the free base.
Peak at

Atmospheric

Background subtraction error. Ignore this region; it does not interfere with

or

analysis.
Missing

peak
Overlap with

or

Look for the absence of the O-H stretch.[1] If O-H is absent and the fingerprint is complex, rely on the high-frequency region.

References

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Link

  • NIST Standard Reference Data. (2023). Tables of Molecular Vibrational Frequencies. Link

  • Specac. (2017). Interpreting Infrared Spectra: Alcohols and Amines. Link

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (S)-1-Aminooxy-propan-2-ol

[1]

Part 1: Executive Safety Summary

CRITICAL WARNING: Do not confuse (S)-1-aminooxy-propan-2-ol with 1-amino-2-propanol (Isopropanolamine) .[1]

  • 1-amino-2-propanol: A standard amine (

    
    ).[1] Corrosive but generally thermally stable.
    
  • 1-aminooxy-propan-2-ol: An alkoxyamine/hydroxylamine derivative (

    
    ).[1] Thermally unstable , potential explosion hazard upon heating, and a potent skin sensitizer.
    

This compound possesses a nitrogen-oxygen (N-O) bond, classifying it as a hydroxylamine ether.[1] Unlike simple amines, this functional group confers significant thermal instability and unique reactivity profiles. Standard amine disposal protocols (e.g., mixing with general organic waste) can lead to runaway exothermic reactions or explosions. [1]

Core Hazards Profile
Hazard CategorySpecific RiskMechanism
Thermal Instability High The N-O bond is weaker than C-C or C-N bonds.[1][2] Heating or distillation can trigger rapid decomposition.
Chemical Reactivity High Reacts exothermically with ketones/aldehydes (forming oximes) and violently with strong oxidizers.
Sensitization Severe Hydroxylamine derivatives are known potent skin and respiratory sensitizers.
Part 2: Disposal Decision Logic & Workflow

The following decision tree dictates the operational flow for disposing of this compound. This logic prioritizes stabilization over destruction at the bench scale to minimize operator risk.

DisposalWorkflowcluster_warningCRITICAL CONTRAINDICATIONStartIdentify Waste TypeBulkBulk Reagent(>5 mL/g)Start->BulkTraceTrace / GlasswareResiduesStart->TraceSegregateSegregate Immediately.DO NOT mix with Ketones/Aldehydes.Bulk->SegregateDeconDecontamination Rinse:Dilute HCl (1M)Trace->DeconStabilizeStabilize: Dilute withWater or Acid (1M HCl)Segregate->StabilizeLabelLabel: 'Unstable Reactive:Hydroxylamine Derivative'Stabilize->LabelPickupProfessional Incineration(TSDF)Label->PickupSolventRinseSolvent Rinse:Water then EthanolDecon->SolventRinseGeneralWasteAqueous Waste Stream(Adjust pH to neutral)SolventRinse->GeneralWasteBleachDO NOT USE BLEACH(Gas Evolution Risk)

Figure 1: Operational workflow for the segregation and disposal of aminooxy compounds.

Part 3: Detailed Procedural Protocols
Protocol A: Bulk Waste Management (Primary Stream)

Use this for expired reagents, reaction byproducts, or unused stock.[1]

  • Segregation (The "Zero-Ketone" Rule):

    • Action: Dedicate a specific waste container (HDPE preferred) for this compound.

    • Reasoning: Aminooxy compounds react spontaneously with ketones (e.g., acetone, MEK) and aldehydes to form oximes and water. This reaction is exothermic . If this compound is poured into a general "Organic Waste" drum containing acetone, the heat generated can pressurize the drum or trigger the thermal decomposition of the remaining hydroxylamine.[1]

  • Stabilization (Salt Formation):

    • Action: If the material is in pure liquid form, dilute it into a solution of 1M Hydrochloric Acid (HCl).

    • Target pH: < 3.

    • Mechanism: Converting the free base (

      
      ) to its hydrochloride salt (
      
      
      ) significantly increases thermal stability and reduces vapor pressure/volatility [1].[1]
  • Container Selection:

    • Use High-Density Polyethylene (HDPE) .[1] Avoid metal containers (steel/aluminum) as transition metal ions (Fe, Cu) can catalyze the decomposition of hydroxylamine derivatives [2].

    • Venting: Use a vented cap if available to prevent pressure buildup from slow decomposition.

Protocol B: Glassware Decontamination (Trace Residues)

Use this for cleaning flasks, syringes, and spatulas.[1]

  • Acid Rinse:

    • Rinse contaminated glassware with 1M HCl .

    • Why: Protonation instantly reduces the nucleophilicity of the nitrogen, preventing it from reacting with other residues in the main wash cycle.

  • Solvent Wash:

    • Follow with a water rinse, then ethanol.

    • Collect all rinses into the Aqueous Acidic Waste stream, not the flammable solvent stream.

  • Avoid Acetone:

    • Do not use acetone as the primary rinse solvent. While the oxime product is stable, the reaction in the sink or waste bottle is unnecessary chemical activity that should be avoided.

Protocol C: Emergency Spill Response
ParameterProcedure
PPE Required Butyl rubber or Neoprene gloves (Nitrile offers only splash protection), Safety Goggles, Lab Coat.[1]
Absorbent Use Vermiculite or Sand . Do NOT use paper towels, sawdust, or cellulose.
Contraindication Cellulose/Paper: Aminooxy compounds are reducing agents, but some derivatives can act as oxidizers under stress. More importantly, drying aminooxy compounds on combustible material (paper) increases fire risk.
Neutralization Cover the absorbed spill with Weak Acid (Citric Acid or dilute HCl) to fix the amine as a salt before scooping.
Part 4: Scientific Rationale & Mechanism

1. The "Alpha Effect" and Nucleophilicity The aminooxy group possesses an oxygen atom adjacent to the nitrogen (

Alpha Effect
  • Consequence: It reacts much faster with electrophiles (like skin proteins or waste container contaminants) than standard amines. This necessitates the strict segregation protocols outlined above.

2. Thermal Decomposition Hydroxylamine derivatives disproportionate and decompose upon heating.


1
References
  • Sigma-Aldrich. (n.d.). 1-(Aminooxy)propan-2-ol hydrochloride Product Sheet. Retrieved from (Demonstrates commercial stability of the salt form vs free base).[1]

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • Buncel, E., & Hoz, S. (1983). The Alpha Effect. Israel Journal of Chemistry. (Foundational mechanism for enhanced reactivity).
  • National Institutes of Health (PubChem). (2023). Compound Summary: Aminooxy compounds. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.